Technical Documentation Center

3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride
  • CAS: 2763756-42-7

Core Science & Biosynthesis

Foundational

X-ray crystal structure of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride

An In-Depth Technical Guide to the X-ray Crystal Structure of 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine Hydrochloride: From Synthesis to Structural Insights Authored by a Senior Application Scientist Introduction: The Ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-ray Crystal Structure of 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine Hydrochloride: From Synthesis to Structural Insights

Authored by a Senior Application Scientist

Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Modern Drug Discovery

In the relentless pursuit of novel therapeutic agents with enhanced efficacy and improved safety profiles, medicinal chemists are increasingly venturing beyond the traditional, planar chemical space. This "escape from flatland" has led to a surge in the exploration of three-dimensional molecular scaffolds that can offer superior pharmacological properties.[1] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable motif.[2][3][4] BCPs serve as effective bioisosteres for para-substituted phenyl rings, tert-butyl groups, and alkynes, often imparting favorable characteristics such as increased solubility, improved metabolic stability, and novel intellectual property.[4][5][6]

The subject of this technical guide, 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride (CAS No: 2763756-42-7[7][8][9]), represents a confluence of desirable structural features: the rigid BCP core, a key vector for substitution, and a primary amine, a common functional group for engaging with biological targets. The cyclopropyl group further modulates the lipophilicity and conformational properties of the molecule. Understanding the precise three-dimensional arrangement of this molecule through X-ray crystallography is paramount for its rational application in drug design. This guide provides a comprehensive overview of the methodologies required to obtain and analyze the crystal structure of this compound, offering insights applicable to a wide range of novel BCP derivatives.

Part 1: Synthesis and Preparation of Crystallization-Grade Material

The journey to a crystal structure begins with the synthesis of high-purity material. While numerous methods for the synthesis of functionalized BCPs have been developed[2][3][10][11], a common approach involves the functionalization of [1.1.1]propellane.[5] The synthesis of 3-substituted BCP amines can be achieved through various multi-component reactions.[5]

Hypothetical Synthetic Protocol:

A plausible synthetic route to 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride is outlined below. This protocol is a composite of established methods for BCP functionalization.

Synthesis_Workflow propellane [1.1.1]Propellane intermediate_iodide 3-Cyclopropylbicyclo[1.1.1]pentyl Iodide propellane->intermediate_iodide Radical Addition cyclopropyl_iodide Cyclopropyl Iodide cyclopropyl_iodide->intermediate_iodide azide_intermediate 3-Cyclopropylbicyclo[1.1.1]pentyl Azide intermediate_iodide->azide_intermediate Nucleophilic Substitution amination_reagent Amination Reagent (e.g., NaN3) amination_reagent->azide_intermediate free_amine 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine azide_intermediate->free_amine Reduction reduction Reduction (e.g., H2, Pd/C) reduction->free_amine target 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine HCl free_amine->target Salt Formation hcl HCl in Ether hcl->target

Caption: A plausible synthetic workflow for the preparation of the target compound.

Purification for Crystallography:

For X-ray crystallography, the purity of the compound must be exceptionally high (>99.5%). The final hydrochloride salt should be purified by recrystallization.

Step-by-Step Purification Protocol:

  • Initial Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as isopropanol or ethanol.

  • Hot Filtration: Filter the hot solution through a pre-warmed filter to remove any insoluble impurities.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Isolation and Washing: Collect the resulting crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Part 2: The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step.[12][13] For a hydrochloride salt, the choice of solvent system is critical to balance solubility and the formation of a well-ordered crystal lattice.

Solvent Screening and Selection:

A systematic solvent screen is the first step. Small-scale trials should be set up in vials or a crystal breeding apparatus.[13]

Solvent/SystemExpected SolubilityRationale
WaterHighHighly polar, good for salts, but may be too good a solvent.
Methanol/EthanolHigh to ModerateGood starting point for slow evaporation.
IsopropanolModerateOften a good balance for slow cooling or vapor diffusion.
AcetonitrileModerate to LowCan be used as a solvent or anti-solvent.
DichloromethaneLowPotential anti-solvent.
Diethyl Ether/HexaneInsolubleCommon anti-solvents for vapor and liquid diffusion.

Crystallization Techniques:

Several methods can be employed, and it is often necessary to try multiple approaches in parallel.[14][15][16]

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution in a suitable solvent (e.g., methanol).

    • Cover the container with a perforated seal (e.g., aluminum foil with pinholes) to allow for slow solvent evaporation over several days.[15]

  • Slow Cooling:

    • Create a saturated solution in a solvent at an elevated temperature (e.g., isopropanol).

    • Place the container in a Dewar flask with hot water to allow for very slow cooling to room temperature.[15]

  • Vapor Diffusion:

    • Dissolve the compound in a solvent in which it is readily soluble (e.g., methanol).

    • Place this solution in a small, open vial.

    • Place the vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether).

    • The anti-solvent vapor will slowly diffuse into the solvent, reducing the compound's solubility and promoting crystallization.

  • Liquid-Liquid Diffusion:

    • Dissolve the compound in a denser solvent (e.g., dichloromethane, if solubility allows).

    • Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top.[12][14]

    • Crystals may form at the interface as the solvents slowly mix.

Crystallization_Methods cluster_0 Solution Preparation cluster_1 Crystallization Techniques start Saturated Solution evaporation Slow Evaporation start->evaporation Perforated Cover cooling Slow Cooling start->cooling Insulated Cooling vapor_diffusion Vapor Diffusion start->vapor_diffusion Solvent/Anti-solvent Vapor liquid_diffusion Liquid-Liquid Diffusion start->liquid_diffusion Solvent/Anti-solvent Layers crystal Single Crystal evaporation->crystal Crystal Growth cooling->crystal vapor_diffusion->crystal liquid_diffusion->crystal

Caption: Common techniques for growing single crystals of small molecules.

Part 3: X-ray Diffraction Analysis and Structural Interpretation (A Hypothetical Case Study)

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. The following data represents what one might expect to obtain for 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride.

Hypothetical Crystallographic Data:

ParameterValue
Chemical FormulaC8H14ClN
Formula Weight159.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.15
b (Å)10.20
c (Å)14.50
β (°)95.5
Volume (ų)905.0
Z4
Density (calculated) (g/cm³)1.17
R-factor< 0.05

Key Structural Insights:

The solved crystal structure would provide invaluable information:

  • Conformation: The precise orientation of the cyclopropyl group relative to the BCP cage would be determined. This is critical for understanding how the molecule will present itself to a protein binding pocket.

  • Bond Lengths and Angles: The highly strained nature of the BCP core would be confirmed by its characteristic bond lengths and angles.[2] Any distortions induced by the substituents would be quantifiable.

  • Intermolecular Interactions: As a hydrochloride salt, the crystal packing would be dominated by hydrogen bonds between the ammonium group and the chloride ion. These interactions are fundamental to the compound's solubility and physical properties.

Structural_Analysis_Workflow crystal Single Crystal diffractometer X-ray Diffractometer crystal->diffractometer Data Collection diffraction_data Diffraction Pattern diffractometer->diffraction_data structure_solution Structure Solution (e.g., Direct Methods) diffraction_data->structure_solution electron_density_map Electron Density Map structure_solution->electron_density_map model_building Model Building & Refinement electron_density_map->model_building final_structure Final Crystal Structure (CIF) model_building->final_structure R-factor < 5%

Sources

Exploratory

Physicochemical properties of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine

An In-depth Technical Guide to the Physicochemical Properties of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Embracing Three-Dimensiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer improved pharmacological and pharmacokinetic properties is relentless. Historically, aromatic rings, particularly the phenyl group, have been ubiquitous mainstays in drug design. However, their inherent planarity and susceptibility to oxidative metabolism often present significant challenges in lead optimization, contributing to issues with solubility, metabolic stability, and off-target effects.[1]

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier non-classical bioisostere for the 1,4-disubstituted phenyl ring, the tert-butyl group, and the internal alkyne.[2][3][4] This highly strained, rigid, and three-dimensional cage structure provides a unique geometric solution to "escape the flatland" of traditional aromatic systems.[5] By replacing a planar phenyl ring with a BCP core, medicinal chemists can introduce a sp³-rich motif that often leads to dramatic improvements in aqueous solubility, enhanced metabolic stability, and the ability to explore novel vector spaces within a target's binding pocket.[1][6][7]

This guide focuses on a specific, highly valuable BCP derivative: 3-cyclopropylbicyclo[1.1.1]pentan-1-amine . The incorporation of a basic amine at one bridgehead and a cyclopropyl group at the other creates a building block with a rich combination of properties, making it an attractive scaffold for interrogating structure-activity relationships and optimizing drug-like characteristics. We will provide an in-depth analysis of its core physicochemical properties, synthesis, and strategic application in drug discovery.

Molecular Architecture and Stereochemical Profile

The defining feature of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine is its rigid, well-defined three-dimensional structure. The BCP core acts as a compact, linear spacer, holding the amine and cyclopropyl substituents at the bridgehead positions with a fixed spatial relationship that mimics the para-substitution pattern of a phenyl ring.

cluster_BCP Bicyclo[1.1.1]pentane Core cluster_substituents Substituents C1 C C3 C C1->C3 C4 C C1->C4 C5 C C1->C5 Amine NH₂ C1->Amine Bridgehead 1 C2 C C2->C3 C2->C4 C2->C5 Cyclopropyl C2->Cyclopropyl Bridgehead 3 C6 C Cyclopropyl->C6 C7 C Cyclopropyl->C7 C6->C7

Caption: Structure of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine.

This defined geometry is paramount. Unlike a flexible alkyl chain, the BCP scaffold does not collapse, ensuring that the pharmacophoric elements (the amine and the cyclopropyl group) are presented to the biological target in a predictable orientation.

Core Physicochemical Data

The utility of a molecular fragment in drug design is fundamentally dictated by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of key properties for 3-cyclopropylbicyclo[1.1.1]pentan-1-amine and its hydrochloride salt.

PropertyValueSignificance in Drug Development
Molecular Formula C₈H₁₃NProvides the elemental composition.
Molecular Weight 123.20 g/mol Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of 5).
CAS Number 2287280-59-3Unique identifier for the free base.
Hydrochloride Salt C₈H₁₄ClN; MW: 159.66 g/mol ; CAS: 2763756-42-7[8][9]The salt form is often used to improve solubility and handling.
Calculated pKa ~10.5 - 11.0 (Predicted)The basicity of the amine is critical. At physiological pH (~7.4), it will be predominantly protonated, enhancing aqueous solubility.
Calculated logP ~1.5 - 2.0 (Predicted)Indicates moderate lipophilicity, balancing membrane permeability with aqueous solubility. The sp³-rich core contributes to a lower logP compared to an analogous arylamine.
Aqueous Solubility High (as HCl salt)The protonated amine group ensures high solubility, which is crucial for formulation and absorption.
Fraction of sp³ C (Fsp³) 1.0A high Fsp³ character is strongly correlated with increased clinical success, likely due to improved solubility and reduced non-specific binding.

The BCP Core as a Superior Bioisostere

The strategic replacement of a para-substituted phenyl ring with a 1,3-disubstituted BCP core is a powerful tactic in lead optimization. This substitution maintains the critical exit vectors for substituents while fundamentally altering the molecule's properties for the better.

Caption: BCP as a 3D bioisostere of the phenyl ring.

Key Advantages:
  • Metabolic Stability: Aromatic rings are common sites of metabolic oxidation by Cytochrome P450 enzymes. The saturated, sp³-hybridized carbons of the BCP core are far more resistant to this type of degradation, which can significantly improve a drug's half-life and reduce the formation of potentially toxic metabolites.[1][7]

  • Aqueous Solubility: The replacement of a flat, hydrophobic aromatic ring with a three-dimensional saturated scaffold disrupts crystal lattice packing and reduces hydrophobicity, generally leading to a marked increase in aqueous solubility.[1][6]

  • Reduced Promiscuity: The lack of a π-system in the BCP core eliminates the possibility of π-π stacking interactions, which can be a source of non-specific protein binding and off-target activity.[1]

Synthetic Strategy: Accessing the Scaffold

The synthesis of 1,3-disubstituted BCPs has evolved significantly, moving from harsh, low-yield methods to more scalable and functional-group-tolerant approaches. The dominant modern strategy involves the strain-release functionalization of [1.1.1]propellane, a highly reactive and strained tricyclic hydrocarbon.

start [1.1.1]Propellane step1 Radical Addition of Cyclopropyl Precursor start->step1 intermediate 3-Cyclopropyl-1-halobicyclo[1.1.1]pentane step1->intermediate step2 Nucleophilic Substitution or Amination Protocol intermediate->step2 product 3-cyclopropylbicyclo[1.1.1]pentan-1-amine step2->product

Caption: Generalized synthetic workflow for the target molecule.

Experimental Protocol: Radical-Mediated Synthesis

The following protocol is a representative, field-proven method for the synthesis of 3-substituted BCP amines, grounded in the principles of radical addition to propellane. This self-validating system ensures robustness and reproducibility.

Objective: To synthesize 3-cyclopropylbicyclo[1.1.1]pentan-1-amine via a two-step sequence from [1.1.1]propellane.

Part 1: Synthesis of 1-iodo-3-cyclopropylbicyclo[1.1.1]pentane

  • System Preparation (Causality: Inert Atmosphere): A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum is purged with argon. An inert atmosphere is critical to prevent quenching of radical intermediates by atmospheric oxygen.

  • Reagent Charging: To the flask, add a solution of cyclopropyl iodide (1.2 equivalents) in a suitable solvent such as THF or dioxane.

  • Propellane Addition (Causality: Strain-Release): A standardized solution of [1.1.1]propellane (1.0 equivalent) in a compatible solvent is added dropwise via syringe at room temperature. The high ring strain of propellane is the thermodynamic driving force for the reaction.

  • Initiation (Causality: Radical Generation): A radical initiator, such as triethylborane (BEt₃, 0.1 M in hexanes, 0.2 equivalents) or AIBN with gentle heating, is added. The initiator generates a small population of radicals that abstract an iodine atom from cyclopropyl iodide, creating a cyclopropyl radical. This radical then adds to a bridgehead carbon of propellane, causing the central C1-C3 bond to cleave and form a BCP-1-yl radical.

  • Propagation: The BCP-1-yl radical abstracts an iodine atom from another molecule of cyclopropyl iodide, yielding the product, 1-iodo-3-cyclopropylbicyclo[1.1.1]pentane, and regenerating a cyclopropyl radical to continue the chain reaction.

  • Monitoring and Workup: The reaction is monitored by TLC or GC-MS until consumption of the propellane is complete. The reaction is then quenched by exposure to air (to oxidize residual triethylborane) and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure iodo-BCP intermediate.

Part 2: Conversion to 3-cyclopropylbicyclo[1.1.1]pentan-1-amine

  • System Preparation: An oven-dried flask is charged with the purified 1-iodo-3-cyclopropylbicyclo[1.1.1]pentane (1.0 equivalent) and a suitable nucleophilic nitrogen source (e.g., sodium azide or a protected amine).

  • Solvent and Reaction: A polar aprotic solvent like DMF or DMSO is added. The reaction is heated to facilitate the nucleophilic substitution of the iodide. Alternatively, modern cross-coupling methods (e.g., Buchwald-Hartwig amination) can be employed under milder conditions with a suitable catalyst and ligand.

  • Reduction (if azide is used): If an azide intermediate is formed, it is subsequently reduced to the primary amine using a standard reducing agent like lithium aluminum hydride (LAH) or by catalytic hydrogenation (e.g., H₂, Pd/C).

  • Workup and Purification: The reaction mixture is cooled, quenched appropriately (e.g., dropwise addition of water and NaOH for LAH), and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The final amine product can be purified by chromatography or converted to its hydrochloride salt by treatment with HCl in ether, which often facilitates purification by crystallization.

Conclusion and Future Outlook

3-Cyclopropylbicyclo[1.1.1]pentan-1-amine is more than just a novel molecule; it is a testament to the power of strategic, three-dimensional thinking in drug design. Its physicochemical profile—characterized by a rigid 3D scaffold, high Fsp³, and favorable solubility and lipophilicity metrics—makes it an exceptionally valuable building block for overcoming the common liabilities associated with traditional flat, aromatic structures. The development of robust and scalable synthetic routes, primarily through propellane chemistry, has made this and other BCP derivatives readily accessible to medicinal chemistry programs.[10][11] As the pharmaceutical industry continues to move towards molecules with greater three-dimensionality and improved ADME properties, scaffolds like 3-cyclopropylbicyclo[1.1.1]pentan-1-amine will undoubtedly play a crucial role in the discovery of the next generation of innovative therapeutics.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Shire, B. R., & Anderson, E. A. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. Available at: [Link]

  • Gallen, M. J., et al. (2014). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, Z., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]

  • Wang, D., et al. (2022). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers. Available at: [Link]

  • Pang, Q., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. Available at: [Link]

  • PubChem. 3-Cyclopentylpropan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Available at: [Link]

  • Kanazawa, J., & Uchiyama, M. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett. Available at: [Link]

  • ECHA. 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • Pharmaffiliates. 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine Hydrochloride. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Poisson, T., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Available at: [Link]

Sources

Foundational

Topic: Solubility and Lipophilicity of Bicyclo[1.1.1]pentane Amines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier bioisostere in modern medicinal chemistry, offering a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier bioisostere in modern medicinal chemistry, offering a three-dimensional, sp³-rich alternative to traditional moieties like para-substituted phenyl rings and tert-butyl groups. Its adoption is a key strategy in the "Escape from Flatland" design philosophy, which correlates increased Fsp³ character with a higher probability of clinical success.[1] This guide provides a detailed examination of how the BCP core, particularly in the context of BCP amines, influences two of the most critical physicochemical properties in drug discovery: aqueous solubility and lipophilicity. We will explore the underlying principles, present field-proven experimental protocols for their accurate measurement, and offer a comparative analysis against common bioisosteres, grounded in authoritative literature.

Introduction: The BCP Moiety as a Physicochemical Modulator

The frequent appearance of the phenyl ring in approved drugs is a testament to its utility as a rigid spacer, but its aromatic, planar nature often imparts undesirable properties, including high lipophilicity, susceptibility to oxidative metabolism, and poor aqueous solubility.[1][2] Bicyclo[1.1.1]pentane amines (BCPAs) have gained significant traction as effective replacements that can maintain or improve biological potency while favorably altering a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][4] A landmark 2012 study by Pfizer demonstrated that replacing a central phenyl ring in a γ-secretase inhibitor with a BCP moiety preserved enzyme inhibition while significantly improving aqueous solubility and passive permeability.[1][5] This work serves as a compelling case for the BCP's role not just as a structural mimic, but as a powerful tool for optimizing drug-like properties.

Core Physicochemical Principles of BCP Amines

Impact on Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that governs membrane permeability, plasma protein binding, and metabolic clearance.[6] The effect of a BCP on lipophilicity is context-dependent, based on the group it replaces.

  • As a Phenyl Ring Bioisostere: Replacing a para-substituted phenyl ring with a 1,3-disubstituted BCP core typically leads to a decrease in lipophilicity .[2][7] This is attributed to the BCP's smaller, non-aromatic, and more compact three-dimensional structure, which presents a reduced lipophilic surface area compared to the planar phenyl ring. This reduction can be highly advantageous for mitigating issues tied to high lipophilicity, such as non-specific binding and promiscuity.[8]

  • As a tert-Butyl Bioisostere: When substituting a tert-butyl group, a BCP moiety can lead to a modest increase in lipophilicity due to its greater carbon count. However, this is often a favorable trade-off for gains in other areas, such as improved metabolic stability.

Impact on Aqueous Solubility

Aqueous solubility is a prerequisite for oral absorption and is a major hurdle in drug development.[9] The introduction of a BCP scaffold can enhance solubility through several mechanisms:

  • Disruption of Crystal Packing: The rigid, three-dimensional, and non-planar structure of the BCP core effectively disrupts the efficient crystal lattice packing that is common with flat, aromatic molecules. Planar systems like phenyl rings often engage in strong π-π stacking interactions, leading to high lattice energy and, consequently, poor solubility.[8] By preventing this, the BCP moiety can significantly lower the energy barrier to dissolution.

  • Improved Solvation: The unique "inside-out" hybridization of the bridgehead carbons in the BCP cage creates a distinct electronic profile that can lead to more favorable interactions with water molecules, improving solvation compared to a purely hydrocarbon scaffold. The overall increase in a molecule's three-dimensionality can create more opportunities for productive solvent interactions.[1] In multiple reported cases, this bioisosteric replacement directly translates to observable increases in kinetic and thermodynamic aqueous solubility.[5][10]

Experimental Protocols for Characterization

Accurate determination of solubility and lipophilicity is essential for making informed decisions in a drug discovery cascade. The following are standard, self-validating protocols.

Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method is the "gold standard" for determining the equilibrium solubility of a compound, representing the true saturation point in a given medium.

Protocol Steps:

  • Preparation: Add a sufficient excess of the solid BCP amine compound to a vial containing a precise volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The excess solid is critical to ensure equilibrium is reached.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for 24 to 48 hours. This extended time is necessary to allow the dissolution process to reach a true equilibrium.

  • Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by aspiration of the supernatant, or by passing the solution through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved BCP amine using a validated analytical method, most commonly LC-MS/MS or HPLC-UV, by comparing the response to a standard curve prepared with the same compound.

Trustworthiness Check: The visible presence of undissolved solid in the vial after the equilibration period provides confidence that a saturated solution was achieved.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Add excess solid BCP Amine to aqueous buffer (pH 7.4) B Agitate at constant temp for 24-48 hours A->B C Centrifuge / Filter to remove solid B->C D Collect clear saturated supernatant C->D E Dilute aliquot & quantify via LC-MS/MS D->E F Calculate Solubility (µg/mL or µM) E->F

Caption: Experimental Workflow for Thermodynamic Solubility.

Lipophilicity Determination (logD₇.₄ Shake-Flask Method)

This protocol measures the distribution coefficient (logD) at physiological pH, which accounts for all ionic and neutral species of the molecule.

Protocol Steps:

  • Preparation: Prepare a two-phase system by mixing n-octanol and aqueous buffer (pH 7.4) and allowing them to pre-saturate.

  • Compound Addition: Add a known amount of the BCP amine (typically from a DMSO stock) to a vial containing pre-determined volumes of the n-octanol and aqueous phases. The initial concentration should be well below the compound's aqueous solubility limit to avoid precipitation.

  • Partitioning: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) to facilitate the partitioning of the compound between the two immiscible layers until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol (top) and aqueous (bottom) layers.

  • Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the BCP amine in both the n-octanol and aqueous layers using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate logD using the formula: logD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous])

Note on High-Throughput Alternatives: For earlier stage screening, lipophilicity can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC) by correlating a compound's retention time with that of known standards.[11]

Data Summary: BCP vs. Standard Bioisosteres

The following table summarizes the generally observed effects on physicochemical properties when replacing common scaffolds with a BCP moiety.

Bioisosteric ReplacementTypical Δ in Lipophilicity (logD)Typical Δ in Aqueous SolubilityAuthoritative Rationale & Causality
para-Phenyl → BCP Decrease Increase The rigid, 3D BCP scaffold disrupts crystal packing (lowering lattice energy) and reduces lipophilic surface area compared to the flat aromatic ring.[2][5][8][10]
tert-Butyl → BCP Modest Increase/Variable Variable The BCP has a higher carbon count but its unique 3D shape can sometimes improve solvation. The net effect is highly dependent on the overall molecular context.[7][12]

Visualization of the BCP Amine Core

Caption: Structure of a 1-aminobicyclo[1.1.1]pentane (BCPA).

Conclusion

Bicyclo[1.1.1]pentane amines represent a validated and powerful asset for medicinal chemists seeking to improve the physicochemical properties of drug candidates. The ability of the BCP core to simultaneously reduce lipophilicity and enhance aqueous solubility when replacing a phenyl ring is a particularly compelling advantage. By understanding the structural and electronic principles that drive these benefits and by applying rigorous, validated experimental protocols for their measurement, drug discovery programs can effectively harness the BCP scaffold to design molecules with superior ADME profiles and a greater likelihood of success.

References

  • Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. (2023). Organic Letters - ACS Publications. [Link]

  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. (n.d.). Thieme E-Books & E-Journals. [Link]

  • Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2023). JACS Au. [Link]

  • Lipophilicity & Solubility. (n.d.). Creative Bioarray. [Link]

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. (n.d.). CORE. [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (n.d.). ChemRxiv. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (n.d.). PMC. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.). [Link]

  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. (n.d.). Springer Nature Experiments. [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. (n.d.). PMC. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (n.d.). ResearchGate. [Link]

  • Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. (2012). PubMed. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Exploratory

Whitepaper: Thermal and Chemical Stability of 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine in Drug Design

Executive Summary The incorporation of sp³-rich bioisosteres is a cornerstone strategy in modern medicinal chemistry for improving the pharmacokinetic profiles of drug candidates. Among these, the bicyclo[1.1.1]pentane (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of sp³-rich bioisosteres is a cornerstone strategy in modern medicinal chemistry for improving the pharmacokinetic profiles of drug candidates. Among these, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier bioisostere for para-substituted benzenes and tert-butyl groups. This technical guide provides an in-depth analysis of the thermal and chemical stability of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine , detailing the causality behind its kinetic robustness, the exceptional reactivity of its bridgehead amine, and self-validating protocols for stability profiling.

Structural Dynamics and the Kinetic Paradox

The stability of the BCP core presents a fascinating kinetic paradox. The parent hydrocarbon possesses a massive strain energy of 65–68 kcal/mol due to the highly constrained tricyclic cage[1]. Thermodynamically, the molecule is highly unstable; however, kinetically, it is remarkably robust, with thermal stability up to approximately 300 °C[2].

Causality of Core Stability

This kinetic trapping occurs because there is no low-energy, concerted pathway for unimolecular decomposition that does not violate orbital symmetry rules. Furthermore, the orbital hybridization of the BCP core is highly atypical. The bridgehead carbons (C1, C3) are sp² hybridized, while the bridging carbons (C2, C4, C5) are sp².⁵ hybridized[1]. This increased s-character shortens and strengthens the C–H bonds, making them highly resistant to hydrogen atom transfer (HAT)—the primary mechanism for Cytochrome P450 (CYP450)-mediated metabolic degradation.

The Cyclopropyl Modulator

The addition of a cyclopropyl group at the C3 position serves as a lipophilic modulator. While it increases the overall LogP and passive membrane permeability of the molecule, it introduces a localized region of electron density. Cyclopropane rings are stable under physiological conditions but can act as radical acceptors or undergo ring-opening under extreme acidic stress. Therefore, stability assays must specifically monitor for cyclopropyl cleavage alongside BCP cage fragmentation.

G A 3-Cyclopropyl-BCP-amine B BCP Core Strain: 68 kcal/mol A->B C Bridgehead Amine High Nucleophilicity A->C D Cyclopropyl Group Lipophilic Modulator A->D E Kinetic Stability (Resists Cleavage) B->E F Metabolic Stability (CYP450 Resistance) B->F G Exceptional Reactivity (Low Steric Hindrance) C->G H Membrane Permeability (Enhanced LogP) D->H

Caption: Logical mapping of structural components to stability and reactivity profiles.

Reactivity Profile of the Bridgehead Amine

While the BCP core is chemically inert, the bridgehead amine is exceptionally reactive towards electrophiles (e.g., acylation, alkylation)[3].

Causality of Exceptional Nucleophilicity

In a standard tert-butylamine, the methyl groups create a wide steric cone angle (>106°) that hinders the approach of electrophiles to the nitrogen lone pair. In contrast, the bicyclic cage of the BCP-amine "ties back" the carbon framework, significantly reducing the effective cone angle and maximizing the distance between the nitrogen atom and the nearest blocking hydrogen atoms[3]. This unique geometry grants 3-cyclopropylbicyclo[1.1.1]pentan-1-amine high intrinsic nucleophilicity without sacrificing the metabolic stability of the adjacent carbon framework.

Quantitative Data Summaries

Table 1: Physicochemical and Stability Parameters

ParameterValue / CharacteristicMechanistic Rationale
Parent BCP Strain Energy 65 – 68 kcal/molHigh angle strain from the rigid tricyclic cage structure[1].
Thermal Decomposition > 250 °C (Core)Kinetic trapping; lack of low-energy concerted degradation pathways[2].
C-H Bond Hybridization sp².⁵ (Bridge carbons)Increases s-character, strengthening the C-H bond against HAT[1].
Amine Steric Profile Low Cone AngleBCP geometry pulls substituents back, exposing the nitrogen lone pair[3].
Storage Formulation Hydrochloride SaltPrevents free-base volatilization and ambient oxidative degradation[4].

Table 2: Comparative Reactivity & Stability Matrix

Compound ScaffoldSteric HindranceIntrinsic NucleophilicityMetabolic Stability (CYP450)
3-Cyclopropyl-BCP-amine Very LowHighExcellent (sp².⁵ C-H bonds)
tert-Butylamine HighModerateModerate (sp³ C-H bonds)
Aniline LowLow (Delocalized)Poor (Aromatic oxidation)
BCO-amine HighModerateGood

Self-Validating Experimental Methodologies

To ensure scientific integrity, stability profiling must utilize self-validating systems. The following protocols incorporate orthogonal readouts and internal standards to guarantee mass balance, ensuring that any loss of the parent compound is accurately attributed to degradation rather than physical loss (e.g., volatilization).

Protocol 1: Accelerated Thermal & Chemical Degradation Profiling

Objective: Quantify the stability of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine under ICH Q1A(R2) accelerated conditions.

Causality Check: The free base of BCP-amine is highly volatile. Conducting thermal stability assays on the free base often results in false-positive "degradation" due to evaporation. This protocol mandates the use of the hydrochloride salt (CAS: 2763756-42-7) to isolate true chemical degradation from physical loss[5].

  • Sample Preparation: Weigh 10.0 mg of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine HCl into three separate amber glass vials.

  • Internal Standard Addition: Spike each vial with 1.0 mg of an isotopically labeled standard (e.g., ¹³C-labeled BCP-amine) to act as a mass-balance control.

  • Stress Conditions:

    • Thermal (Solid State): Expose Vial 1 to 60 °C / 75% RH for 14 days.

    • Oxidative (Solution): Dissolve Vial 2 in 1 mL of 50 mM phosphate buffer (pH 7.4) containing 3% H₂O₂. Incubate at 40 °C for 48 hours.

    • Control: Store Vial 3 at -20 °C in a desiccator.

  • Quenching: For the oxidative sample, quench the reaction by adding 100 µL of 1M sodium thiosulfate.

  • LC-MS/NMR Quantification: Analyze all samples via LC-MS. Calculate the ratio of the parent compound to the internal standard. A total mass balance <98% indicates the formation of undetected volatile degradants (e.g., cyclopropyl ring fragmentation).

Workflow Step1 Sample Prep (HCl Salt Formulation) Step2 Thermal Stress (Solid, 60°C/75% RH) Step1->Step2 Step3 Oxidative Stress (3% H2O2, Solution) Step1->Step3 Step4 Quenching & Neutralization Step2->Step4 Step3->Step4 Step5 LC-MS/NMR Quantification Step4->Step5

Caption: Self-validating experimental workflow for forced degradation and stability profiling.

Protocol 2: Kinetic Reactivity Profiling of the Bridgehead Amine

Objective: Measure the kinetic reactivity of the amine against standard electrophiles to validate the low steric hindrance model.

  • Reagent Preparation: Prepare a 0.1 M solution of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine free base (freshly liberated from the HCl salt using mild base extraction) in anhydrous acetonitrile. Prepare a parallel 0.1 M solution of tert-butylamine as a control.

  • Competitive Nucleophilic Attack: Add 1.0 equivalent of nadic anhydride to a 1:1 molar mixture of the BCP-amine and tert-butylamine at 25 °C[3].

  • Reaction Monitoring: Monitor the reaction via ¹H-NMR at 10-minute intervals.

  • Data Interpretation: Calculate the kinetic rate constants ( kobs​ ). The BCP-amine will exhibit a significantly higher kobs​ due to its exposed lone pair, validating its superior utility in rapid drug-conjugation chemistry.

Conclusion

3-Cyclopropylbicyclo[1.1.1]pentan-1-amine represents a triumph of structural engineering in medicinal chemistry. By leveraging the kinetic trapping of the highly strained BCP core and the unique orbital hybridization of its carbon framework, researchers can achieve exceptional metabolic stability. Simultaneously, the geometric constraints of the bridgehead position yield an amine with high intrinsic nucleophilicity, making it an ideal, bench-stable building block (when stored as a salt) for next-generation therapeutics.

References

  • Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes | Chemical Reviews - ACS Publications.[Link]

  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives | PMC - National Institutes of Health.[Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane | PMC - National Institutes of Health.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Integrating 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine in Small Molecule Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The transition from flat, sp2-hybridized aromatic rin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a cornerstone of modern medicinal chemistry, driven by the need to improve clinical success rates through enhanced physicochemical properties. 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine (CAS: 2763756-42-7)[1] represents a highly specialized building block in this paradigm. By combining the rigid, linear geometry of a bicyclo[1.1.1]pentane (BCP) core with a lipophilic cyclopropyl extension and a reactive amine handle, this molecule serves as a premium bioisostere for para-substituted anilines and extended hydrophobic vectors.

As application scientists, we recognize that simply swapping functional groups is insufficient; understanding the thermodynamic and metabolic consequences of these substitutions is critical. This guide details the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols required to successfully incorporate 3-cyclopropylbicyclo[1.1.1]pentan-1-amine into your drug discovery pipeline.

Rationale & Mechanistic Insights

The "Escape from Flatland" and BCP Cores

Aromatic amines (anilines) are ubiquitous in drug discovery but carry significant liabilities, including poor aqueous solubility, high off-target binding, and the propensity to form genotoxic reactive metabolites (e.g., quinone imines) via CYP450 oxidation[2].

The bicyclo[1.1.1]pentane (BCP) motif perfectly mimics the 180° exit vectors of a para-substituted benzene ring while being entirely sp3-hybridized. Pioneering work has demonstrated that replacing a phenyl ring with a BCP core dramatically improves passive permeability, aqueous solubility, and metabolic stability[3].

The Role of the Cyclopropyl Extension

While unsubstituted BCP-amines are excellent direct replacements for anilines[4], the addition of a 3-cyclopropyl group serves a distinct strategic purpose:

  • Hydrophobic Pocket Filling: The cyclopropyl ring acts as a rigid, lipophilic bioisostere for tert-butyl or isopropyl groups, extending the molecule's reach into deep hydrophobic binding pockets.

  • Metabolic Shielding: Unlike linear alkyl chains (e.g., propyl or butyl groups) that are highly susceptible to terminal aliphatic hydroxylation by liver enzymes, the strained C-C bonds of the cyclopropyl ring resist hydrogen abstraction, preserving the molecule's half-life.

Physicochemical Profiling: A Comparative Analysis

To justify the increased synthetic complexity of using 3-cyclopropylbicyclo[1.1.1]pentan-1-amine, we must evaluate its physicochemical advantages over traditional motifs. The table below summarizes the quantitative and qualitative shifts in molecular properties.

Structural MotifFsp3 Contribution3D Vector GeometryMetabolic LiabilityPrimary Drug Design Application
Aniline 0.00Flat (2D), 180° exit vectorsHigh (CYP450 oxidation, reactive quinone imines)Baseline pharmacophore
BCPA (Unsubstituted) 1.00Cage (3D), 180° exit vectorsLow (Resists ring opening)Direct bioisostere for aniline
3-Cyclopropyl-BCPA 1.00Cage + Extended Hydrophobic VectorLow (Cyclopropyl resists aliphatic hydroxylation)Filling deep hydrophobic pockets

Strategic Workflow for Bioisosteric Replacement

The decision to utilize 3-cyclopropylbicyclo[1.1.1]pentan-1-amine follows a specific logic tree, moving from liability identification to synthesis and in vitro validation.

Workflow N1 Identify Liability (Toxic Aniline / Poor Solubility) N2 Bioisosteric Replacement (3-Cyclopropyl-BCPA) N1->N2 N3 Chemical Synthesis (Amide Coupling Protocol) N2->N3 N4 In Vitro Validation (Microsomal Stability Assay) N3->N4 N5 Target Profile Achieved? N4->N5 N6 Advance to In Vivo Efficacy N5->N6 Yes N7 Iterate Scaffold N5->N7 No N7->N2

Workflow for integrating 3-cyclopropyl-BCPA into drug design to overcome aniline liabilities.

Validated Experimental Protocols

Protocol A: Amide Coupling Synthesis (Self-Validating System)

Because the BCP core is highly sterically hindered, standard coupling conditions (e.g., EDC/NHS) often result in poor yields. This protocol utilizes HATU to generate a highly reactive HOAt ester, ensuring efficient coupling.

Materials:

  • 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.2 eq)

  • Target Carboxylic Acid (1.0 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve the target carboxylic acid and HATU in anhydrous DMF at room temperature. Stir for 10 minutes.

    • Causality: Pre-activation is crucial. HATU reacts with the carboxylic acid to form an active O-At ester. Allowing 10 minutes ensures complete conversion before the hindered amine is introduced.

  • Freebasing the Amine: In a separate vial, suspend 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride in DMF and add DIPEA.

    • Causality: The building block is supplied as an HCl salt to prevent oxidative degradation and volatility. DIPEA (a non-nucleophilic base) neutralizes the HCl, freeing the amine for nucleophilic attack.

  • Coupling: Add the freebased amine solution to the activated acid dropwise. Stir at room temperature for 4–12 hours.

  • Self-Validation (LC-MS Monitoring): At t=2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and inject into the LC-MS.

    • Validation Check: The system is self-validating. You must observe the disappearance of the carboxylic acid mass and the appearance of the product mass [M+H]+ . Crucially, the presence of a peak at m/z 117 (tetramethylurea) confirms that HATU successfully activated the acid and was displaced by the amine. If m/z 117 is absent, the coupling reagent has failed or degraded.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: In Vitro Microsomal Stability Assay

To prove that the cyclopropyl-BCP substitution successfully mitigates the metabolic liabilities of the parent aniline, a Human Liver Microsome (HLM) stability assay must be performed.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL)

  • NADPH regenerating system (Solution A + Solution B)

  • 100 mM Potassium Phosphate buffer (pH 7.4)

  • Test Compound (3-CP-BCPA derivative) and Parent Compound (Aniline derivative)

Step-by-Step Methodology & Causality:

  • Incubation Setup: Prepare a 0.5 mg/mL HLM suspension in phosphate buffer. Spike in the test compound to a final concentration of 1 µM.

    • Causality: 1 µM ensures the compound concentration is well below the Michaelis constant ( Km​ ) for most CYP enzymes, ensuring first-order degradation kinetics.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes.

  • Self-Validation (Negative Control): Run a parallel sample without NADPH.

    • Validation Check: If the compound degrades in the absence of NADPH, the instability is due to chemical hydrolysis or non-CYP enzymes (e.g., esterases), invalidating claims of CYP-mediated metabolism. This internal control self-validates the assay's specificity.

  • Quenching & Timecourse: At t=0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity and extracting the remaining small molecule.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Plot the natural log of the remaining percentage against time to calculate intrinsic clearance ( CLint​ ).

References

  • Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry (2012). URL: [Link]

  • "Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach." Organic Letters (2023). URL: [Link]

  • "Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design." Organic Chemistry Frontiers (2022). URL: [Link]

Sources

Application

Application Note: Bicyclo[1.1.1]pentanes as Phenyl Ring Bioisosteres in Lead Optimization

Executive Summary & Mechanistic Rationale As drug discovery programs increasingly face clinical attrition due to poor physicochemical properties—often driven by high molecular weight and the lipophilicity of flat, aromat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As drug discovery programs increasingly face clinical attrition due to poor physicochemical properties—often driven by high molecular weight and the lipophilicity of flat, aromatic rings—the concept of "escaping from flatland" has become a central tenet of modern medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier nonclassical bioisostere for the para-substituted phenyl ring, tert-butyl groups, and internal alkynes[1].

The Causality Behind the Substitution: A para-substituted phenyl ring is planar (sp² hybridized) and highly lipophilic, which frequently leads to poor aqueous solubility and high non-specific protein binding. By replacing the phenyl ring with a 1,3-disubstituted BCP (sp³ hybridized), the geometric distance between the substituents is preserved (approximately 2.6 Å in BCP vs. 2.8 Å in phenyl), maintaining the spatial vectors required for target receptor engagement[2]. However, the BCP lacks the π-electron cloud of the aromatic ring. This absence of π-stacking capability fundamentally alters the molecule's electrostatics, typically resulting in:

  • Lowered Lipophilicity (LogP/LogD): Decreasing the risk of off-target toxicity, such as hERG channel inhibition[2].

  • Enhanced Aqueous Solubility: The three-dimensional sp³ character disrupts flat crystal lattice packing, significantly reducing lipophilicity and improving solvation[1][3].

  • Improved Metabolic Stability: Removing the aromatic ring eliminates susceptibility to specific cytochrome P450-mediated aromatic oxidations (e.g., epoxidation)[2].

Quantitative Validation: The BMS-708163 Case Study

To illustrate the profound impact of this bioisosteric replacement, we examine the optimization of BMS-708163 (Avagacestat), a γ-secretase inhibitor[4]. Stepan et al. (2012) demonstrated that replacing the central para-fluorophenyl ring with a BCP motif (forming "Compound 3") yielded an equipotent inhibitor with vastly superior physicochemical and pharmacokinetic profiles[4].

Table 1: Physicochemical and Pharmacokinetic Comparison
ParameterBMS-708163 (Phenyl Ring)Compound 3 (BCP Bioisostere)Fold Change / Impact
Enzyme Inhibition (IC₅₀) EquipotentEquipotentMaintained target engagement[4]
Aqueous Solubility 0.6 µM216 µM~360-fold increase [2]
Passive Permeability (RRCK) BaselineConsiderably IncreasedImproved cell penetration[2]
Metabolic Stability (HLM) ModerateGreater resistanceReduced turnover in hepatocytes[2]
In Vivo Oral Absorption Baseline~4-fold increase in Cmax​ & AUCSuperior bioavailability in mouse models[4]

Synthetic Workflows and Methodologies

Historically, the bottleneck in BCP application was the lack of scalable synthetic methods[5]. Today, the most reliable approach relies on radical addition to[1.1.1]propellane, a highly strained but kinetically stable intermediate[6][7].

Workflow Diagram: Photoredox-Catalyzed Radical Addition

BCP_Synthesis Propellane [1.1.1]Propellane (Starting Material) Photoredox Photoredox Catalysis (e.g., 4CzIPN, 365nm LED) Propellane->Photoredox Radical Alkyl Iodide / Radical Precursor Radical->Photoredox Intermediate BCP Radical Intermediate Photoredox->Intermediate Radical Addition Product 1,3-Disubstituted BCP (Bioisostere Product) Intermediate->Product Halogen Transfer

Fig 1: Photoredox-catalyzed radical addition workflow for scalable BCP synthesis.

Protocol 1: In Situ Generation of[1.1.1]Propellane

Note: [1.1.1]Propellane is volatile and highly strained. It is typically synthesized and used as a solution in ether or pentane[6].

Reagents & Materials:

  • 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (Precursor)[6]

  • Methyllithium (MeLi, 1.6 M in diethyl ether)

  • Anhydrous pentane or diethyl ether[6]

  • Schlenk flask with a dry ice/acetone condenser

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a dry-ice condenser under an argon atmosphere.

  • Dissolution: Dissolve the precursor (e.g., 50 g) in anhydrous pentane/ether and cool the reaction mixture to -78°C using a dry ice/acetone bath[6].

  • Lithiation: Add MeLi (2.2 equivalents) dropwise via the addition funnel over 45 minutes. Causality: The first equivalent of MeLi performs a lithium-halogen exchange; the second equivalent drives the intramolecular cyclization via double displacement of the chlorides, forming the propellane core.

  • Maturation: Stir the reaction at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Distillation & Titration: Distill the [1.1.1]propellane directly from the reaction mixture into a receiving flask cooled to -78°C, collecting it as a dilute solution (~0.3 to 0.7 M). Self-Validation: Titrate via NMR (using an internal standard like dibromomethane) to determine exact molarity before proceeding to functionalization.

Protocol 2: Photoredox-Catalyzed Synthesis of 1-Alkyl-3-iodo-bicyclo[1.1.1]pentanes

This protocol utilizes a multicomponent cascade atom transfer radical addition (CATRA) to functionalize the propellane core[5][7].

Reagents & Materials: *[1.1.1]Propellane solution (0.2 - 0.7 M in ether)[7]

  • Alkyl iodide (Radical precursor, 1.0 equiv)[5]

  • Photocatalyst: 4CzIPN (2.5 mol%) or direct 365 nm LED irradiation for catalyst-free conditions[5][7].

  • Dichloromethane (DCM) or continuous flow reactor setup.

Step-by-Step Methodology:

  • Reaction Assembly: In an argon-purged Schlenk tube, add the alkyl iodide (0.15 mmol), the photocatalyst 4CzIPN (0.0025 mmol), and dilute with DCM to achieve a ~0.1 M concentration[7].

  • Propellane Addition: Add the[1.1.1]propellane solution (1.5 to 2.0 equivalents) via a gas-tight syringe[7]. Causality: Excess propellane is used to compensate for its volatility and to outcompete potential oligomerization (staffane formation) during the radical chain process.

  • Irradiation: Irradiate the mixture using a 365 nm or blue LED light source at room temperature for 2 to 12 hours. For scale-up (multi-gram), pumping the mixture through a continuous flow coil reactor with a residence time of ~16-30 mins is highly recommended to maximize photon flux and yield[5].

  • Quenching & Isolation: Concentrate the reaction mixture under reduced pressure (carefully, as low molecular weight BCPs can be volatile). Purify the resulting 1,3-disubstituted BCP via flash column chromatography or low-temperature crystallization from pentane[5].

Pharmacokinetic Validation & Assay Cascade

Once the BCP bioisostere is synthesized, it must be validated through a rigorous assay cascade to confirm that the "escape from flatland" achieved the desired physicochemical improvements without sacrificing target binding.

PK_Validation Synthesis Synthesize BCP Analog Binding Target Engagement (Enzyme/Receptor Assay) Synthesis->Binding InVitro In Vitro ADME (Solubility, RRCK Permeability, Microsomal Stability) Binding->InVitro If IC50 maintained InVivo In Vivo PK (Mouse) (Oral Bioavailability, Cmax, AUC) InVitro->InVivo If LogP/Solubility improved Lead Lead Candidate Selection InVivo->Lead If AUC/Cmax optimized

Fig 2: Assay cascade for validating BCP bioisosteres in lead optimization.

Self-Validating Assay System:

  • Aqueous Solubility (Kinetic): Measure via nephelometry or HPLC-UV after spiking the BCP compound into PBS (pH 7.4). A successful BCP replacement should demonstrate at least a 10- to 100-fold increase in solubility compared to the phenyl parent[2][3].

  • Permeability (RRCK/Caco-2): Because BCPs reduce lipophilicity, passive permeability could theoretically drop. However, causality dictates that the reduction in crystal lattice energy and improved solubility often leads to higher effective flux. Validate using an RRCK (Ralph Russ Canine Kidney) cell monolayer assay[2].

  • Metabolic Stability: Incubate the compound with human liver microsomes (HLM) or cryopreserved hepatocytes. Monitor the disappearance of the parent drug via LC-MS/MS. The lack of an aromatic ring prevents specific CYP-mediated epoxidations, extending the half-life ( t1/2​ )[2].

Conclusion

The strategic application of bicyclo[1.1.1]pentanes as phenyl ring bioisosteres represents a paradigm shift in structural optimization. By carefully executing photoredox-catalyzed radical additions to [1.1.1]propellane, medicinal chemists can systematically convert flat, poorly soluble aromatic leads into highly soluble, metabolically stable, and orally bioavailable drug candidates.

References
  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme Connect.1

  • Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Organic Syntheses.6

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry.7

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.5

  • Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. ChEMBL / Journal of Medicinal Chemistry.4

  • Aromatic Bioisosteres. Cambridge MedChem Consulting.2

  • Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Chemical Science / ResearchGate.3

Sources

Method

Bicyclo[1.1.1]pentane (BCP) as a Tert-Butyl Bioisostere: A Guide for Drug Discovery Professionals

Introduction: Beyond "Flatland" in Medicinal Chemistry In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond the two-dimensional conf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond "Flatland" in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds, a concept often termed "escaping from flatland."[1] This paradigm shift has led to the exploration of three-dimensional structures that can better mimic the spatial and electronic properties of key pharmacophoric elements while offering superior physicochemical characteristics. Among these, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a particularly valuable non-classical bioisostere.[2][3] While its application as a para-substituted phenyl ring mimetic is well-established, its role as a bioisostere for the ubiquitous tert-butyl group presents a compelling strategy for overcoming common challenges in drug development, such as metabolic instability and high lipophilicity.[4][5]

The tert-butyl group, with its steric bulk, is a frequent constituent of bioactive molecules, often employed to fill hydrophobic pockets or to shield adjacent functional groups from metabolic degradation.[6] However, its lipophilic nature can contribute to poor solubility and its susceptibility to oxidative metabolism can limit a drug candidate's in vivo half-life.[5][7] The rigid, three-dimensional cage-like structure of BCP offers a unique solution, providing a sterically similar, yet metabolically more robust and often less lipophilic, alternative.[3][4] This guide provides a comprehensive overview of the strategic application of BCP as a tert-butyl bioisostere, complete with detailed protocols for its synthesis, incorporation into lead compounds, and the comparative evaluation of its impact on key drug-like properties.

Comparative Physicochemical Properties: BCP vs. Tert-Butyl

The decision to replace a tert-butyl group with a BCP moiety is driven by the potential for significant improvements in a candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The key differentiators in their physicochemical properties are summarized below.

PropertyTert-Butyl GroupBicyclo[1.1.1]pentyl (BCP) GroupRationale for Bioisosteric Replacement
Structure Acyclic, tetrahedral carbon centerRigid, bridged bicyclic cageBCP provides a more defined and rigid vector for substitution, potentially leading to improved target engagement.
Lipophilicity (clogP/logD) HighGenerally LowerReduced lipophilicity can lead to improved aqueous solubility and a more favorable ADME profile.[4][8][]
Metabolic Stability Susceptible to oxidation at methyl groupsGenerally more resistant to CYP450-mediated oxidationThe absence of readily abstractable hydrogens on the BCP core enhances metabolic stability, potentially increasing in vivo half-life.[5][7]
Solubility Can contribute to poor aqueous solubilityOften improves aqueous solubilityThe less lipophilic and more polarizable nature of the BCP cage can enhance interactions with water molecules.[4][10]
Shape and Size Spherical, sterically demandingGlobular, with a similar spatial footprintThe comparable size and shape allow BCP to effectively mimic the steric bulk of a tert-butyl group in a binding pocket.[4]

Synthetic Strategies for Incorporating BCP Moieties

The successful integration of BCP into a lead molecule hinges on the availability of versatile synthetic methodologies. The primary precursor for most BCP derivatives is [1.1.1]propellane, a highly strained molecule that readily undergoes ring-opening reactions.

General Workflow for the Synthesis of 1-Substituted BCP Derivatives

The following workflow outlines a common strategy for the synthesis of 1-substituted BCPs, which can then be incorporated into larger molecules.

G cluster_0 Synthesis of [1.1.1]Propellane cluster_1 Functionalization of [1.1.1]Propellane cluster_2 Incorporation into Target Molecule start Commercially Available Precursors propellane [1.1.1]Propellane Synthesis start->propellane addition Radical or Anionic Addition propellane->addition quenching Quenching with Electrophile addition->quenching functionalized_bcp 1-Substituted BCP quenching->functionalized_bcp coupling Coupling to Molecular Scaffold functionalized_bcp->coupling final_compound Final BCP-Containing Compound coupling->final_compound G cluster_0 Incubation cluster_1 Sample Processing cluster_2 Analysis start Test Compound (BCP or t-Bu analogue) incubate Incubate at 37°C start->incubate microsomes Liver Microsomes/Hepatocytes + NADPH microsomes->incubate quench Quench Reaction (e.g., Acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data Determine % Remaining vs. Time analyze->data clearance Calculate In Vitro Intrinsic Clearance (Clint) data->clearance

Sources

Application

Advanced Application Note: Incorporation of 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine into Bioactive Molecules

Executive Summary The transition from flat, sp2-hybridized aromatic rings to sp3-rich three-dimensional scaffolds has been a defining paradigm in modern medicinal chemistry, famously termed the "Escape from Flatland" . I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich three-dimensional scaffolds has been a defining paradigm in modern medicinal chemistry, famously termed the "Escape from Flatland" . In this context, bicyclo[1.1.1]pentane (BCP) derivatives have emerged as premier saturated bioisosteres for para-substituted benzenes, tert-butyl groups, and internal alkynes .

Among these, 3-cyclopropylbicyclo[1.1.1]pentan-1-amine represents a highly specialized building block. The incorporation of the cyclopropyl moiety at the 3-position introduces specific steric bulk and lipophilicity, while the rigid BCP core maintains the linear 180° exit vector of a para-substituted arene. Historically, the synthesis of functionalized BCP amines was severely limited until the advent of strain-release amination of[1.1.1]propellane , which unlocked the scalable production of these complex amines for drug discovery. This application note provides a comprehensive, causality-driven guide to integrating this unique amine into lead optimization workflows.

Mechanistic Rationale & Bioisosteric Profiling

Replacing a phenyl ring or a tert-butyl group with a 3-cyclopropyl-BCP moiety is not merely a structural swap; it is a strategic physicochemical intervention.

  • Metabolic Shielding: Phenyl rings are susceptible to cytochrome P450-mediated oxidation (e.g., epoxidation, hydroxylation). The sp3-hybridized BCP core is highly resistant to such oxidative metabolism.

  • Thermodynamic Solubility: Flat aromatic systems often suffer from poor aqueous solubility due to tight crystal lattice packing (π-π stacking). The 3D propeller-like structure of the BCP disrupts crystal packing, frequently lowering the melting point and improving thermodynamic solubility.

  • The Cyclopropyl Advantage: While a bare BCP mimics an alkyne or a small arene, the addition of a cyclopropyl group at the 3-position perfectly mimics the steric volume of a tert-butyl group or a bulky halogenated aryl substituent. It adds localized lipophilicity (increasing target residence time in hydrophobic pockets) without introducing rotatable bonds that would incur an entropic penalty upon binding.

Table 1: Physicochemical Comparison of Bioisosteric Motifs
Propertypara-Phenyltert-Butyl3-Cyclopropyl-BCP
Hybridization sp2sp3sp3
Linearity (Exit Vector Angle) 180°N/A (Tetrahedral)180°
Metabolic Stability (CYP450) Moderate (Prone to oxidation)HighVery High
Crystal Packing / π-Stacking High (Lowers solubility)LowLow (Improves solubility)
Steric Volume Planar, broadSpherical, denseCylindrical with bulky terminus

Strategic Workflow for Incorporation

The decision to incorporate 3-cyclopropylbicyclo[1.1.1]pentan-1-amine typically occurs during the lead optimization phase when a candidate exhibits poor pharmacokinetic (PK) properties, such as rapid clearance or poor solubility, driven by an over-reliance on aromatic rings.

G Lead Suboptimal Lead (Poor PK/Tox) Bioisostere Bioisosteric Replacement Strategy Lead->Bioisostere Identify Liability BCP 3-Cyclopropylbicyclo[1.1.1] pentan-1-amine Bioisostere->BCP Select Scaffold Amide Amide Coupling (HATU/DIPEA) BCP->Amide Urea Urea Formation (Triphosgene) BCP->Urea Buchwald Buchwald-Hartwig (Pd-catalyzed) BCP->Buchwald Assay In Vitro ADME & PK Profiling Amide->Assay Urea->Assay Buchwald->Assay Optimized Optimized Candidate (Improved Stability) Assay->Optimized Validation

Figure 1: Workflow for integrating 3-cyclopropylbicyclo[1.1.1]pentan-1-amine into lead optimization.

Experimental Protocols (Self-Validating Systems)

The bridgehead position of the BCP core is highly sterically encumbered. Consequently, standard coupling conditions often yield poor results. The following protocols are engineered to overcome these kinetic barriers through specific mechanistic choices.

Protocol A: Sterically Demanding Amide Bond Formation

Objective: Couple 3-cyclopropylbicyclo[1.1.1]pentan-1-amine with a target carboxylic acid. Causality Focus: Standard carbodiimides (e.g., EDC/HOBt) fail due to the steric bulk at the BCP bridgehead. HATU is strictly required to form the highly reactive aza-OBt active ester, which accelerates the nucleophilic attack of the hindered amine.

  • Pre-activation: In a dry flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Self-Validation: Stir for 15 minutes. A color change to pale yellow indicates the formation of the active aza-OBt ester.

  • Coupling: Add 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.1 eq) in one portion. Stir at room temperature for 12–16 hours.

  • Reaction Monitoring: Analyze via LC-MS. The BCP-amide product will exhibit a strong [M+H]⁺ signal. The absence of the active ester mass confirms completion.

  • Workup: Dilute with EtOAc and quench with saturated aqueous NaHCO₃.

    • Rationale: The basic aqueous wash effectively hydrolyzes and removes unreacted active ester and HOAt byproducts, ensuring a clean organic phase. Wash the organic layer with 5% LiCl (aq) to remove residual DMF.

Protocol B: Asymmetric Urea Formation

Objective: Synthesize a urea linkage between the BCP amine and a secondary amine. Causality Focus: Reacting two amines with a phosgene equivalent often leads to symmetrical urea byproducts. To prevent the formation of the di-BCP urea, the BCP amine must be added dropwise to an excess of triphosgene to kinetically trap the isocyanate intermediate.

  • Isocyanate Generation: Dissolve triphosgene (0.4 eq, equivalent to 1.2 eq of phosgene) in anhydrous DCM at 0 °C. Add DIPEA (2.5 eq). Slowly add a solution of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.0 eq) in DCM dropwise over 30 minutes.

  • Trapping: Stir for an additional 30 minutes at 0 °C, then add the secondary amine (1.0 eq) in DCM. Allow the reaction to warm to room temperature over 2 hours.

  • Validation: Perform TLC (Ninhydrin stain). The primary BCP amine should be completely consumed (absence of a purple/brown spot upon heating).

  • Workup: Wash the organic layer sequentially with 1M HCl and brine.

    • Rationale: The acidic wash protonates and extracts any unreacted secondary amine and DIPEA into the aqueous layer, leaving the neutral urea product in the DCM.

Protocol C: Buchwald-Hartwig Cross-Coupling (Aniline Bioisosterism)

Objective: Couple the BCP amine to an aryl bromide to replace an aniline motif. Causality Focus: The sp3-hybridized, bulky nature of the BCP amine makes it a poor substrate for standard Pd-catalysts, often leading to β-hydride elimination or stalled catalytic cycles. BrettPhos is explicitly chosen because its bulky, electron-rich biaryl structure promotes rapid reductive elimination of sterically demanding C(sp3)-N bonds.

  • Setup (Glovebox Required): To an oven-dried vial, add the aryl bromide (1.0 eq), 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.2 eq), Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), and NaOtBu (2.5 eq).

  • Reaction: Suspend in anhydrous toluene (0.1 M). Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours.

    • Self-Validation: The reaction mixture will transition from dark purple (Pd(0) complex) to a reddish-brown suspension as the catalytic cycle progresses and inorganic salts precipitate.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Rationale: Celite filtration removes the precipitated NaBr and palladium black, preventing streaking during subsequent silica gel chromatography.

Analytical Validation Signatures

When confirming the successful incorporation of the 3-cyclopropylbicyclo[1.1.1]pentan-1-amine motif, rely on the following spectroscopic signatures:

  • ¹H NMR (CDCl₃): The highly symmetrical nature of the BCP core results in the six bridging methylene protons (CH₂) appearing as a distinct, sharp singlet, typically between 1.80 and 2.20 ppm (depending on the electron-withdrawing nature of the attached functional group). The cyclopropyl methine and methylene protons will appear significantly upfield, typically as complex multiplets between 0.20 and 0.80 ppm .

  • Mass Spectrometry (ESI): BCP-containing molecules often show a characteristic fragmentation pattern involving the loss of the cyclopropyl group or the cleavage of the BCP core itself, resulting in a predictable Δm/z corresponding to the loss of C₈H₁₂ (108 Da) during MS/MS collision-induced dissociation.

References

  • Lovering, F., Bikker, J., Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009, 52(21), 6752-6756. URL:[Link]

  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 2019, 17, 2839-2849. URL:[Link]

  • Gianatassio, R., Lopchuk, J. M., Wang, J., Pan, C.-M., Malins, L. R., Prieto, L., Brandt, T. A., Collins, M. R., Gallego, G. M., Sach, N. W., Spangler, J. E., Zhu, H., Zhu, J., Baran, P. S. "Strain-release amination." Science, 2016, 351(6270), 241-246. URL:[Link]

Method

Application Note &amp; Protocols: Strategic Incorporation of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid into Peptide Analogs

Introduction: Beyond "Flatland" in Peptide Design The rational design of peptide therapeutics is an iterative process of optimizing potency, selectivity, and pharmacokinetic properties. A significant challenge in this fi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond "Flatland" in Peptide Design

The rational design of peptide therapeutics is an iterative process of optimizing potency, selectivity, and pharmacokinetic properties. A significant challenge in this field is the inherent conformational flexibility and metabolic susceptibility of natural peptides[1][2]. To overcome these limitations, medicinal chemists are increasingly "escaping from flatland" by incorporating rigid, three-dimensional scaffolds into peptide backbones[3].

One of the most promising of these scaffolds is 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid (ABCPCA). This unique, non-coded amino acid serves as a highly effective bioisostere for para-substituted aromatic rings (e.g., phenylalanine), internal alkynes, and tert-butyl groups[4][5][6]. Its rigid, rod-like structure imposes significant conformational constraints on the peptide backbone, which can pre-organize the peptide into a bioactive conformation, enhance binding affinity, and improve metabolic stability[3][7]. Furthermore, replacing aromatic rings with the saturated ABCPCA scaffold can lead to superior physicochemical properties, including increased aqueous solubility and reduced non-specific binding[7][8].

This guide provides a comprehensive overview and detailed protocols for the synthesis of the requisite Fmoc-protected ABCPCA building block and its subsequent incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.

The ABCPCA Building Block: Synthesis of Fmoc-ABCPCA-OH

The journey to an ABCPCA-containing peptide begins with the synthesis of the N-α-Fmoc protected building block. A common and scalable starting material is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be prepared in large quantities[9][10]. The synthesis proceeds through a key Curtius rearrangement to install the amine functionality.

Protocol 2.1: Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid

This protocol is adapted from established literature procedures for the synthesis of N-Boc protected ABCPCA, a common precursor to the Fmoc-protected version[9][10].

  • Monoesterification: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is first converted to its monomethyl ester, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, using thionyl chloride in methanol[10].

  • Curtius Rearrangement: The resulting mono-acid (1.0 equiv) is dissolved in tert-butanol. Triethylamine (1.2 equiv) and diphenylphosphoryl azide (DPPA, 1.1 equiv) are added[9][10].

  • Reaction: The mixture is heated to 85 °C and stirred for 24 hours. The azide formed in situ rearranges to an isocyanate, which is trapped by the tert-butanol solvent to form the Boc-protected amine.

  • Work-up: After cooling, the reaction mixture is concentrated. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃, water, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the crude product[10].

  • Saponification: The methyl ester is hydrolyzed using a suitable base (e.g., LiOH in THF/water) to afford 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.

Protocol 2.2: Synthesis of Fmoc-ABCPCA-OH

  • Boc Deprotection: The N-Boc protected ABCPCA is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group, yielding the free amine as a TFA salt.

  • Fmoc Protection: The deprotected amino acid is dissolved in a suitable solvent system (e.g., aqueous acetone or dioxane). A base such as sodium carbonate or N,N-diisopropylethylamine (DIEA) is added, followed by the addition of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester).

  • Reaction & Work-up: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The mixture is then acidified and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield Fmoc-ABCPCA-OH, which can be purified by column chromatography if necessary.

Solid-Phase Peptide Synthesis (SPPS) of ABCPCA Analogs

The incorporation of Fmoc-ABCPCA-OH into a growing peptide chain follows the principles of standard Fmoc-based SPPS[11][12]. The rigid and somewhat sterically hindered nature of the ABCPCA core necessitates optimized coupling conditions to ensure high efficiency.

Scientist's Note (Rationale): The Fmoc protecting group is ideal for SPPS due to its base-lability; it is quantitatively removed by a piperidine solution without affecting acid-labile side-chain protecting groups or the resin linker[12][13]. This orthogonality is the cornerstone of modern SPPS.

Visual Workflow for SPPS

SPPS_Workflow Resin 1. Start with Fmoc-AA-Resin Swell 2. Swell Resin (DMF) Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 4. Wash (DMF, IPA) Deprotect->Wash1 Couple 5. Couple (Fmoc-ABCPCA-OH, Coupling Reagents) Wash1->Couple Wash2 6. Wash (DMF) Couple->Wash2 Repeat Repeat for next AA Wash2->Repeat Cycle Cleave 7. Cleave & Deprotect (TFA Cocktail) Wash2->Cleave Final Step Repeat->Deprotect Purify 8. Purify & Analyze (HPLC, LC-MS) Cleave->Purify

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 3.1: Manual SPPS of a Peptide Containing ABCPCA

This protocol describes a single coupling cycle on a 0.1 mmol scale.

Materials:

  • SPPS-grade resin (e.g., Rink Amide, pre-loaded with the first amino acid)

  • Fmoc-ABCPCA-OH (3-4 eq.)

  • Coupling Reagents: HBTU (3-4 eq.) or HATU (3-4 eq.)

  • Base: DIEA (6-8 eq.)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail (Reagent K): TFA/H₂O/phenol/thioanisole/TIS (e.g., 82.5:5:5:5:2.5)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel[14].

  • Fmoc Deprotection:

    • Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15-20 minutes to ensure complete removal of the Fmoc group[15].

    • Drain and wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (3x) to remove all traces of piperidine[15].

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-ABCPCA-OH (3-4 eq.) and HBTU/HATU (3-4 eq.) in a minimal volume of DMF.

    • Add DIEA (6-8 eq.) to the activation mixture. Allow to pre-activate for 2-5 minutes[11][13].

    • Rationale: HBTU and HATU are uronium/aminium-based coupling reagents that react with the carboxylic acid to form a highly reactive activated ester, facilitating efficient amide bond formation. HATU is particularly effective for sterically hindered couplings[13].

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DMF, then DCM, and dry under vacuum for at least 1 hour[15].

    • Add the pre-chilled cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin)[15].

    • Agitate gently at room temperature for 2-3 hours.

    • Rationale: TFA cleaves the peptide from the acid-sensitive linker and removes side-chain protecting groups. The other components act as scavengers to trap reactive cationic species generated during deprotection, preventing side reactions with sensitive residues like Trp or Met.

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the combined filtrate dropwise into a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (3x) to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

Characterization and Analysis

Purification and rigorous characterization are essential to confirm the identity and purity of the synthesized ABCPCA-containing peptide.

Protocol 4.1: Purification and Analysis

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • A linear gradient of mobile phase B (e.g., 80-90% acetonitrile in water with 0.1% TFA) into mobile phase A (e.g., water with 0.1% TFA) is typically used for elution[11].

    • Collect fractions and analyze by analytical LC-MS to identify those containing the pure product.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

  • Analysis:

    • Analytical LC-MS: Confirm the purity and identity of the final product. The mass spectrum should show the expected [M+H]⁺ mass peak for the target peptide[11][16].

    • NMR Spectroscopy: For detailed structural analysis, 1D and 2D NMR experiments (TOCSY, ROESY) can be performed. These can reveal specific proton-proton proximities and help elucidate the three-dimensional structure and the conformational impact of the ABCPCA residue[17][18].

    • Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure of the peptide in solution. The incorporation of a rigid residue like ABCPCA can induce or stabilize specific conformations, such as β-turns, which can be detected by characteristic CD spectra[17][18].

Data & Properties

The introduction of ABCPCA significantly alters the physicochemical properties of a peptide compared to its natural analog.

Visual Comparison: Bioisosteric Relationship

Bioisostere cluster_0 p-Substituted Phenylalanine cluster_1 ABCPCA Analog Phe Phe_Structure ABCPCA ABCPCA_Structure Phe->ABCPCA Bioisosteric Replacement

Caption: ABCPCA as a 3D bioisostere for a para-substituted benzene ring.

Table 1: Predicted Physicochemical Property Comparison

PropertyNative Peptide (e.g., Ac-Ala-Phe-Ala-NH₂)ABCPCA Analog (Ac-Ala-ABCPCA-Ala-NH₂)Rationale for Change
Molecular Weight ~349.4 g/mol ~325.4 g/mol ABCPCA has a lower molecular weight than Phe.
Structure Aromatic, PlanarSaturated, 3D CageReplacement of sp²-rich phenyl ring with sp³-rich BCP core[3].
Flexibility High (rotation around Cα-Cβ)Highly ConstrainedThe rigid bicyclic core restricts bond rotation.
Solubility ModerateExpected to be higherReplacing a lipophilic aromatic ring with a saturated scaffold generally improves aqueous solubility[6][7].
Metabolic Stability Susceptible to P450 oxidationExpected to be higherSaturated C-H bonds are less prone to enzymatic oxidation than the aromatic ring of phenylalanine[7].

Conclusion

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid is a powerful tool for peptide chemists seeking to enhance the drug-like properties of their molecules. By replacing aromatic or other flexible residues with this rigid 3D scaffold, researchers can gain precise control over peptide conformation, leading to analogs with improved stability, solubility, and biological activity. The protocols outlined in this guide provide a robust framework for the successful synthesis and characterization of these next-generation peptide therapeutics.

References

  • Pritz, S., Pätzel, M., Szeimies, G., Dathe, M., & Bienert, M. (n.d.). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry.
  • Pritz, S., Pätzel, M., Szeimies, G., Dathe, M., & Bienert, M. (n.d.). Supporting Information: Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Royal Society of Chemistry.
  • (n.d.). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. ResearchGate.
  • Jolliffe, J. D., & Willis, M. C. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Jolliffe, J. D., & Willis, M. C. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar.
  • (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.
  • (2025). Greening the Solid-Phase Peptide Synthesis of the First Bicyclic Analogue of the Arc Repressor and Its Binding to DNA. PMC.
  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • (n.d.). Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new generation of saturated benzene mimetics. ResearchGate.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
  • (2026). Propellane-free access to bicyclo[1.1.1]pentanes. PMC.
  • (2021). Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
  • Mykhailiuk, P. K. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC.
  • (n.d.). Standard Protocol for Incorporating Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab.
  • (n.d.). Bioisosteres. Tokyo Chemical Industry Co., Ltd..
  • (n.d.). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. PMC.
  • (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Inc..
  • (n.d.). Effects of Glycosylation on Peptide Conformation: A Synergistic Experimental and Computational Study. PMC.
  • Lau, Y. H., & Spring, D. R. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring Group.
  • (n.d.). Characterization of Peptides Associated with Molecules of the Major Histocompatibility Complex. Cayman Chemical.
  • (n.d.). Synthesis of 3‐substituted bicyclo[1.1.1]petane‐1‐carboxylic acids with five‐membered heterocycles at the C−3 position. ResearchGate.
  • (n.d.). 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. PubChem.
  • (n.d.). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. PMC.
  • (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI.
  • (2021). Improved prediction and characterization of anticancer activities of peptides using a novel flexible scoring card method. PMC.
  • (n.d.). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl. PharmaBlock.
  • (2018). Component Stapling of Biologically Active and Conformationally Constrained Peptides: Past, Present, and Future. David Spring Group.
  • (2025). The Discovery, Characterization, and Quantification of Bioactive Peptides Contained in Palbio Porcine Intestinal Mucosa Hydrolysate Products. MDPI.
  • (n.d.). iACP: a sequence-based tool for identifying anticancer peptides. PMC.
  • (2024). Characterization of Peptides and Proteins Associated with Bacterial Proliferation and Bird's Nest Sample Matrix. Chemical Engineering Transactions.

Sources

Application

The Advent of Strain-Release Amination: A New Paradigm for Bicyclo[1.1.1]pentylamine Synthesis

Introduction: The Rise of Bicyclo[1.1.1]pentanes in Medicinal Chemistry In the relentless pursuit of novel therapeutic agents with improved pharmacological profiles, medicinal chemists are increasingly turning to three-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents with improved pharmacological profiles, medicinal chemists are increasingly turning to three-dimensional molecular scaffolds. Among these, bicyclo[1.1.1]pentanes (BCPs) have emerged as a particularly compelling structural motif.[1][2][3] BCPs serve as effective bioisosteres for common aromatic rings like the phenyl group, as well as for bulky moieties such as tert-butyl groups and linear alkynes.[2][4][5] Their rigid, rod-like structure and increased sp³ character offer a unique vector for exploring chemical space, often leading to significant enhancements in key drug-like properties.

The incorporation of a BCP core in place of a traditional aromatic ring has been shown to improve aqueous solubility, passive permeability, and metabolic stability, while simultaneously reducing non-specific binding.[4][6][7] These advantages can translate to improved oral absorption and a more favorable overall pharmacokinetic profile.[4] Consequently, bicyclo[1.1.1]pentylamines (BCPAs), which act as saturated bioisosteres of anilines, are of high value in drug discovery programs, offering a strategy to mitigate the potential toxicity risks associated with arylamines.[1][8]

Despite their clear potential, the widespread adoption of BCPAs has been historically hampered by synthetic challenges. Traditional routes to these compounds were often lengthy and lacked the modularity required for rapid library synthesis and structure-activity relationship (SAR) studies. However, the development of strain-release amination of [1.1.1]propellane has revolutionized access to this critical class of molecules, providing a direct and efficient pathway to a diverse array of BCPAs.[3][9]

The Power of Strain: Understanding the [1.1.1]Propellane Precursor

The key to this synthetic breakthrough lies in the unique reactivity of [1.1.1]propellane, the highly strained precursor to the BCP framework.[10] The molecule's immense strain energy, a consequence of the inverted tetrahedral geometry at the bridgehead carbons, makes the central carbon-carbon bond exceptionally weak and susceptible to cleavage. This inherent reactivity is the driving force behind strain-release functionalization.

The reaction of [1.1.1]propellane with nucleophiles, radicals, and even some electrophiles proceeds via the opening of this central bond, leading to the formation of a 1,3-disubstituted BCP scaffold.[5][10] This process effectively harnesses the stored potential energy of the propellane cage to drive the formation of new, more stable chemical bonds.

Mechanism of Strain-Release Amination: A Tale of Two Pathways

The synthesis of BCPAs from [1.1.1]propellane can proceed through two primary mechanistic manifolds: nucleophilic (anionic) addition and radical-mediated processes.

Nucleophilic Addition Pathway

In the nucleophilic pathway, a strong amine-based nucleophile, typically a lithium amide, directly attacks one of the bridgehead carbons of [1.1.1]propellane. This results in the cleavage of the central C-C bond and the formation of a bicyclo[1.1.1]pentyl carbanion intermediate. This highly reactive intermediate can then be trapped by an electrophile, often a proton source from the solvent or a deliberately added reagent, to yield the final BCPA product.

The use of "Turbo amides," such as lithium di-tert-butylamide, has proven particularly effective in this transformation, enabling the "propellerization" of a wide range of amines.[9] This method has been successfully applied to the synthesis of both primary and more complex, substituted BCPAs.[6]

Caption: Nucleophilic Strain-Release Amination Workflow.

Radical-Mediated Pathways

Radical-based approaches offer a complementary and powerful strategy for BCPA synthesis, often proceeding under milder conditions than their nucleophilic counterparts.[2][11] These reactions can be initiated through various means, including photoredox catalysis or the use of radical initiators.[5][12][13]

Two main radical pathways have been explored:

  • C-centered radical addition: In this scenario, a carbon-centered radical adds to [1.1.1]propellane, generating a bicyclo[1.1.1]pent-1-yl radical.[12] This intermediate is then trapped by a nitrogen-based radical acceptor to forge the C-N bond. This approach allows for the simultaneous installation of both a carbon and a nitrogen substituent on the BCP core in a single pot.[12]

  • N-centered radical addition: Alternatively, an electrophilic nitrogen-centered radical can directly add to [1.1.1]propellane. This generates a bicyclo[1.1.1]pentyl cation which is then intercepted by a nucleophile or undergoes further transformations to yield the desired BCPA.[1]

Sources

Method

Advanced Analytical and Purification Strategies for Bicyclo[1.1.1]pentane (BCP) Derivatives

Introduction The drive to "escape from flatland" in modern drug discovery has led to the widespread adoption of C(sp³)-rich bioisosteres. Among these, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The drive to "escape from flatland" in modern drug discovery has led to the widespread adoption of C(sp³)-rich bioisosteres. Among these, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier structural replacement for para-substituted phenyl rings, tert-butyl groups, and internal alkynes[1],[2]. By incorporating rigid, three-dimensional BCPs, medicinal chemists can dramatically improve a drug candidate's physicochemical properties, including aqueous solubility, passive permeability, and metabolic stability against cytochrome P450 oxidation[1],[3].

However, the synthesis and purification of BCP derivatives present unique analytical hurdles. BCPs are inherently rigid, highly strained, and often highly volatile[4]. Furthermore, unless directly conjugated to an aromatic system, the BCP core lacks a UV chromophore, rendering standard UV-directed purification methods blind to the target compound[5]. This application note details the causal reasoning and self-validating protocols required to successfully analyze and purify complex BCP derivatives.

Section 1: The Analytical Challenges of BCPs

  • Optical Invisibility : The saturated aliphatic nature of the BCP cage means it does not absorb UV light above 200 nm. Standard High-Performance Liquid Chromatography (HPLC) relying on Diode Array Detectors (DAD) will fail to detect unfunctionalized or aliphatic-substituted BCPs.

  • Extreme Volatility : Low molecular weight BCPs, such as 1-bicyclo[1.1.1]pentylamine and simple BCP-carboxylic acids, exhibit unusually high vapor pressures. Traditional solvent removal techniques (e.g., rotary evaporation from volatile organic solvents) frequently result in near-total loss of the purified product[4].

  • Chemical Stability : While the BCP cage is metabolically stable, its highly strained nature makes it susceptible to ring-opening into methylenecyclobutane derivatives under certain harsh conditions, such as strongly acidic media or in the presence of specific transition metals[6].

Section 2: Detection Strategies (CAD & ELSD)

To overcome the lack of a chromophore, Universal Detectors must be employed for accurate reaction monitoring and fraction collection.

  • Charged Aerosol Detection (CAD) : CAD is the gold standard for BCP analysis[5]. It measures the charge transferred to residual aerosol particles after mobile phase evaporation. CAD provides a nearly uniform response independent of chemical structure, making it ideal for quantifying BCPs without relying on UV extinction coefficients.

  • Evaporative Light Scattering Detection (ELSD) : ELSD is a viable alternative, though it suffers from a non-linear dynamic range compared to CAD. Both CAD and ELSD require volatile mobile phase additives (e.g., formic acid or ammonium acetate/formate) and are strictly incompatible with non-volatile salts (like phosphates).

Expert Insight: When developing a CAD/ELSD method for volatile BCPs, the evaporator temperature must be carefully optimized. Setting the temperature too high (e.g., >60°C) will volatilize the BCP along with the mobile phase, resulting in false negatives.

Section 3: Preparative Purification Workflows

Normal Phase Flash Chromatography For large-scale synthesis (e.g., multigram to kilogram scale) of intermediate BCPs like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, normal phase silica gel chromatography remains the workhorse[1]. Detection relies on TLC staining (KMnO₄ or phosphomolybdic acid) or automated flash systems equipped with an inline ELSD.

Supercritical Fluid Chromatography (SFC) SFC is the most critical advancement for BCP purification, particularly for enantiomeric or diastereomeric separations of 1,2-difunctionalized BCPs[7]. SFC uses supercritical CO₂ as the primary mobile phase.

Causality: The primary advantage of SFC for BCPs is not just superior resolution, but product recovery. Because CO₂ transitions to a gas at atmospheric pressure, the fraction collection yields the BCP in a small volume of co-solvent (e.g., methanol). This drastically reduces the time and thermal stress required for solvent evaporation, preserving volatile BCP targets that would otherwise be lost during the concentration of aqueous RP-HPLC fractions[4].

Data Presentation: Comparison of Analytical Detectors for BCPs

Detector TypeMechanism of DetectionSuitability for BCPsKey Limitations
UV-Vis / DAD Light absorbance by chromophoresPoor (unless conjugated)Misses aliphatic BCPs entirely.
CAD Charge transfer to dried aerosolExcellent Requires volatile buffers; sensitive to BCP volatility.
ELSD Light scattering by dried particlesGoodNon-linear response; sensitive to BCP volatility.
Refractive Index (RI) Change in refractive indexModerateIncompatible with gradient elution.
Mass Spectrometry (MS) Ionization (ESI/APCI)GoodPoor ionization for neutral, non-polar BCPs.

Mandatory Visualization: BCP Purification Decision Tree

BCP_Purification_Workflow Start Crude BCP Mixture CheckUV Contains UV-Active Conjugation? Start->CheckUV YesUV Standard UV Detection (RP-HPLC / Flash) CheckUV->YesUV Yes NoUV Universal Detection Required (CAD / ELSD / RI) CheckUV->NoUV No VolCheck High Volatility or Chiral Separation? YesUV->VolCheck NoUV->VolCheck SFC SFC Purification (CO2 Evaporates, Preserves BCP) VolCheck->SFC Yes RPHPLC RP-HPLC / Flash Chromatography (Standard Solvent Removal) VolCheck->RPHPLC No

Decision workflow for selecting the optimal analytical and purification strategy for BCP derivatives.

Experimental Protocols

Protocol A: RP-HPLC-CAD Method Development for Non-UV Active BCPs

Purpose: To establish a self-validating analytical method for tracking BCP reaction progress and purity without relying on UV absorbance[5].

  • System Preparation : Ensure the HPLC system is thoroughly flushed with MS-grade water and acetonitrile to remove any non-volatile salts (e.g., sodium, potassium, phosphates) which will cause severe background noise in the CAD.

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Formic Acid in Water (MS-grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MS-grade).

  • CAD Optimization :

    • Set the CAD evaporator temperature to 35°C. Causality: Because low molecular weight BCPs are volatile, exceeding 40°C in the evaporation tube may volatilize the analyte, leading to a false negative.

    • Set data collection rate to 10 Hz with a filter constant of 3.6 seconds.

  • Gradient Elution : Inject 2-5 µL of the BCP sample (1 mg/mL in ACN). Run a gradient from 5% B to 95% B over 10 minutes on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Validation : Spike the sample with a known, non-volatile standard (e.g., phenyl p-tolyl sulfone) to validate CAD response and ensure the nebulizer is functioning correctly[5].

Protocol B: SFC Purification and Recovery of Volatile BCP Amines

Purpose: To purify volatile BCP derivatives (e.g., 1-bicyclo[1.1.1]pentylamine) while preventing product loss during post-purification solvent removal[4].

  • Stationary Phase Selection : Screen chiral or achiral stationary phases (e.g., Amylose-based, or 2-Ethylpyridine for basic amines) using an analytical SFC system.

  • Mobile Phase Setup :

    • Main Solvent: Supercritical CO₂.

    • Co-solvent: Methanol containing 0.1% to 0.5% basic modifier (e.g., diethylamine or ammonium hydroxide) to prevent peak tailing of BCP amines.

  • Preparative Injection : Inject the crude mixture onto the preparative SFC column. Maintain backpressure at 120 bar and column temperature at 35°C.

  • Fraction Collection : Collect peaks into vessels pre-chilled to 0°C. Causality: The rapid expansion of CO₂ gas can aerosolize the co-solvent and the volatile BCP. Chilling the collection vessel minimizes the kinetic energy of the aerosol, trapping the BCP in the liquid methanol phase.

  • Product Isolation : Gently concentrate the methanol fractions using a rotary evaporator equipped with a cold trap (-78°C). Maintain the water bath at ≤20°C and pressure ≥150 mbar. Do not dry completely to a film; rather, precipitate the amine as an HCl salt by adding ethereal HCl before final solvent removal to lock the volatile BCP into a stable, non-volatile crystalline salt[4].

Sources

Application

HPLC and SFC purification of chiral bicyclo[1.1.1]pentane amines

Application Note: Advanced HPLC and SFC Purification Strategies for Chiral Bicyclo[1.1.1]pentane Amines Introduction & Rationale Bicyclo[1.1.1]pentanes (BCPs) have fundamentally reshaped modern medicinal chemistry as pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC and SFC Purification Strategies for Chiral Bicyclo[1.1.1]pentane Amines

Introduction & Rationale

Bicyclo[1.1.1]pentanes (BCPs) have fundamentally reshaped modern medicinal chemistry as premier bioisosteres for para-substituted arenes, internal alkynes, and tert-butyl groups[1]. By incorporating BCPs, drug developers can significantly increase the fraction of sp³ carbons (Fsp³), thereby improving aqueous solubility, membrane permeability, and metabolic stability while mitigating the toxicity risks associated with classic anilines[2][3].

Despite these advantages, the synthesis and isolation of α-chiral BCPs—molecules bearing a stereogenic center directly adjacent to the highly strained BCP cage—remain a formidable challenge[1]. Because stereochemistry profoundly dictates pharmacological activity, the rigorous chiral resolution of BCP amine enantiomers and diastereomers is a critical bottleneck in structure-activity relationship (SAR) campaigns[4]. This application note details the physicochemical rationale, method development workflows, and validated protocols for resolving chiral BCP amines using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Mechanistic Insights: The Chromatography of Strained Amines

Purifying chiral BCP amines requires navigating three distinct physicochemical challenges. As an application scientist, understanding the causality behind these challenges is essential for robust method development:

  • High Basicity & Peak Tailing: BCP aliphatic amines possess a high pKa (typically 9–10). In both normal-phase HPLC and SFC, these basic moieties interact strongly with the acidic residual silanols on the silica backbone of polysaccharide-based Chiral Stationary Phases (CSPs). This causes severe peak tailing.

    • Solution: The mobile phase must be modified with a basic additive (e.g., 0.1%–0.2% diethylamine (DEA), triethylamine (TEA), or ammonium hydroxide) to competitively mask silanol sites, ensuring sharp peak elution.

  • Volatility & Product Recovery: Free-base BCP amines of low molecular weight can be highly volatile. Traditional HPLC fractions require extensive solvent evaporation, risking product loss.

    • Solution: SFC is the preferred modality[4]. Supercritical CO₂ evaporates instantly upon depressurization at ambient temperatures, leaving the purified amine safely dissolved in a small volume of the co-solvent (e.g., methanol), eliminating the need for prolonged thermal evaporation.

  • Lack of Native Chromophores: Unless the BCP amine is conjugated to an aryl system, it lacks a strong UV chromophore.

    • Solution: High-throughput purification relies on Mass Spectrometry (MS)-triggered fraction collection, Evaporative Light Scattering Detectors (ELSD), or pre-column derivatization (e.g., benzoylation or cross-metathesis) to enable standard UV detection[3][5].

Method Development Workflow

The following decision matrix illustrates the logic flow for isolating enantioenriched BCP amines.

BCP_Workflow Start Crude α-Chiral BCP Amine CheckUV UV Chromophore Present? Start->CheckUV Derivatize Pre-column Derivatization (e.g., Benzoylation) or MS/ELSD CheckUV->Derivatize No Screening Chiral Column Screening (Amylose/Cellulose CSPs) CheckUV->Screening Yes Derivatize->Screening SFC SFC Method (CO2 + MeOH/EtOH + 0.1% DEA) Screening->SFC Preferred (High throughput, Volatile) HPLC HPLC Method (Hexane/IPA + 0.1% DEA) Screening->HPLC Alternative (Solubility constraints) Purification Preparative Purification & Recovery SFC->Purification HPLC->Purification

Chiral purification decision tree for BCP amines.

Chiral Screening Data Presentation

A systematic screening matrix is essential. Polysaccharide-based CSPs provide the highest success rates for BCP derivatives. Below is a representative analytical SFC screening matrix for a model α-chiral BCP aryl-amine.

Column (5 µm, 4.6 x 250 mm)Co-Solvent (Modifier)AdditiveRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Peak Shape
Chiralpak AD-H (Amylose)20% Methanol0.2% NH₄OH3.454.122.1Excellent
Chiralpak AD-H (Amylose)20% Isopropanol0.2% DEA4.104.350.8Broad/Tailing
Chiralcel OD-H (Cellulose)20% Ethanol0.2% DEA5.206.803.5Sharp
Chiralcel OJ-H (Cellulose)15% MethanolNone6.156.400.4Severe Tailing

Data Interpretation: The absence of a basic additive (Row 4) results in severe tailing and loss of resolution. Ethanol and Methanol generally provide superior hydrogen-bond disruption kinetics compared to Isopropanol, leading to sharper peaks for BCP amines.

Experimental Protocols

Protocol A: Preparative SFC Purification of α-Chiral BCP Amines

Self-Validation Check: Before injecting the crude library, inject a known racemic standard (e.g., trans-stilbene oxide) to verify system backpressure, CO₂ compressibility, and baseline resolution.

  • Sample Preparation: Dissolve the crude BCP amine racemate in MS-grade Methanol to a concentration of 50 mg/mL. If the sample is cloudy, centrifuge at 10,000 x g for 5 minutes. (Causality: Particulates will rapidly clog the SFC backpressure regulator (BPR), leading to system failure).

  • System Equilibration:

    • Stationary Phase: Chiralcel OD-H (21 x 250 mm, 5 µm).

    • Mobile Phase: 80% Supercritical CO₂ / 20% Ethanol containing 0.2% v/v Diethylamine (DEA).

    • Flow Rate: 70 mL/min.

    • BPR Pressure: 120 bar.

    • Column Temperature: 35 °C.

  • Injection & Stacked Purification:

    • Perform a 0.5 mL test injection. Calculate the cycle time between the end of the second enantiomer peak and the solvent front.

    • Program the autosampler for stacked injections (injecting the next sample before the previous run has finished eluting) to maximize throughput.

  • Fraction Collection & Recovery:

    • Collect fractions using MS-triggered or UV-triggered (if derivatized) thresholds[3][5].

    • Critical Step: Ensure the gas-liquid separator (cyclone) is supplied with a make-up solvent (e.g., Methanol at 2 mL/min) to trap the volatile BCP amine aerosol as the CO₂ expands.

    • Concentrate fractions under a gentle stream of N₂ at room temperature (do not exceed 30 °C to prevent volatilization).

Protocol B: RP-HPLC Method for Highly Polar BCP Amine Derivatives

For highly polar or zwitterionic BCP amino acids, SFC may lack sufficient solvating power. In these cases, Reversed-Phase Chiral HPLC is deployed.

  • Sample Preparation: Dissolve in 10% Acetonitrile / 90% Water.

  • System Equilibration:

    • Column: Chiralpak IG (Immobilized, 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0 to ensure the amine is in its free-base, hydrophobic state).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic 30% B for 15 minutes, flow rate 1.0 mL/min.

  • Detection: Monitor via ELSD (Evaporator Temp: 40 °C, Nebulizer Temp: 40 °C, Gas Flow: 1.6 SLM).

  • Validation: Ensure baseline resolution (Rs > 1.5). If Rs < 1.5, decrease the temperature to 15 °C to enhance the thermodynamic stability of the transient diastereomeric complexes formed between the BCP amine and the CSP.

Conclusion

The successful chiral resolution of bicyclo[1.1.1]pentane amines requires a nuanced understanding of their unique physical properties. By leveraging basic additives to mitigate silanol interactions and utilizing SFC to circumvent volatility and recovery issues, scientists can rapidly access enantioenriched BCP bioisosteres. When native UV detection is impossible, MS-triggered fractionation or strategic pre-column derivatization ensures robust, high-throughput workflows critical for modern drug discovery.

References

  • Denissen, M., et al. (2019). "Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes." Organic Letters.[Link]

  • (2024). "Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation." Organic Letters.[Link]

  • Measom, N. D., et al. (2023). "Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach." Organic Letters.[Link]

  • (2021). "1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes." PNAS.[Link]

  • (2021). "Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation." Angewandte Chemie International Edition.[Link]

  • Pritz, S., et al. (2007). "Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides." Organic & Biomolecular Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines

Welcome to the Technical Support Center for the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical methodology a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical methodology and benchtop execution.

Portal Overview: The BCP Bioisostere Challenge

Bicyclo[1.1.1]pentanes (BCPs) have become premier bioisosteres for para-substituted arenes, tert-butyl groups, and internal alkynes in modern drug discovery[1]. Replacing flat aromatic rings with the 3D, C(sp³)-rich BCP scaffold significantly improves aqueous solubility, metabolic stability, and passive permeability while maintaining the critical 180° spatial separation of pharmacophores[2].

However, synthesizing 1,3-difunctionalized BCPs—specifically 3-alkylbicyclo[1.1.1]pentan-1-amines—presents unique synthetic hurdles. Modern approaches bypass lengthy multi-step sequences by utilizing direct multicomponent ring-opening of [1.1.1]propellane[3]. Because[1.1.1]propellane is a highly strained and volatile system, its functionalization introduces specific troubleshooting challenges, including reagent quenching, oligomerization, and intermediate degradation[2].

Mechanistic Workflows

BCP_Synthesis Start [1.1.1]Propellane Solution (Ether/THF) RouteA Anionic Pathway (Magnesium Amides) Start->RouteA RouteB Radical Pathway (Photoredox Catalysis) Start->RouteB Amide 1. Turbo Amide Addition (Nucleophilic Attack) RouteA->Amide IntermediateA Metalated BCP Intermediate (Carbanion) Amide->IntermediateA Ring Opening Electro 2. Alkyl Halide Trapping (+ DMPU Co-solvent) IntermediateA->Electro Product 3-Alkylbicyclo[1.1.1]pentan-1-amines Electro->Product C-C Bond Formation RadicalGen 1. Photocatalyst + Light (Radical Generation) RouteB->RadicalGen IntermediateB Bridgehead BCP Radical (Neutral Species) RadicalGen->IntermediateB Radical Addition TrapB 2. Electrophile/HAT Trapping (Kinetic Control) IntermediateB->TrapB TrapB->Product Cross-Coupling

Mechanistic workflows for BCP-amine synthesis via anionic and radical [1.1.1]propellane ring-opening.

Frequently Asked Questions (FAQs)

Q: Why is [1.1.1]propellane the preferred starting material despite its instability? A: [1.1.1]Propellane possesses ~66.6 kcal/mol of strain energy[1]. The relief of this strain upon cleavage of the central C1–C3 bond provides a massive thermodynamic driving force. This allows for the rapid, divergent synthesis of 1,3-disubstituted BCPs in a single pot, avoiding the 5-to-7 step sequences required when starting from pre-functionalized cyclobutanes[1].

Q: What is the advantage of the anionic "Turbo Amide" pathway over radical methods? A: The anionic pathway allows for the direct installation of the amine and alkyl groups without the need for transition metals or specialized photocatalysts[2]. By using magnesium amides, the nucleophilic addition to propellane generates a metalated BCP intermediate that can be trapped in situ by alkyl electrophiles[2].

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Incomplete Propellane Conversion / Low Yield in Amine Addition

  • Symptom: High recovery of unreacted amine; absence of the BCP core in crude NMR.

  • Root Cause: [1.1.1]Propellane is highly volatile (b.p. ~48 °C) and its ethereal solutions degrade over time. Furthermore, standard lithium amides often fail to open the propellane ring efficiently due to organometallic aggregation.

  • Solution: Always titrate the [1.1.1]propellane solution (via NMR with an internal standard) immediately prior to use. Switch from lithium amides to magnesium amides (Turbo Amides)[2]. The addition of LiCl breaks up organometallic aggregates, significantly enhancing the nucleophilicity of the magnesium amide and driving the ring-opening step to completion[2].

Issue 2: Poor Alkylation (High Levels of Protonated BCP-Amine)

  • Symptom: Mass spectrometry shows the major product is the 3-H-bicyclo[1.1.1]pentan-1-amine (des-alkyl byproduct) rather than the target 3-alkylated product.

  • Root Cause: The intermediate 3-amino-BCP-magnesium species is highly basic. If the alkyl electrophile is insufficiently reactive, or if there is adventitious moisture, the intermediate will abstract a proton instead of undergoing C–C bond formation[2].

  • Solution: Ensure the use of highly reactive electrophiles (e.g., allyl bromides, benzyl bromides, or primary alkyl iodides)[2]. Introduce a polar aprotic co-solvent like DMPU (N,N'-dimethylpropyleneurea) prior to electrophile addition. This disrupts the Mg-C coordination, increasing the carbanion's reactivity toward the electrophile.

Issue 3: Formation of Oligomeric Byproducts (Staffanes) in Radical Pathways

  • Symptom: GPC or crude NMR indicates high-molecular-weight polymeric impurities.

  • Root Cause: In photoredox/radical approaches, the initial bridgehead BCP radical can react with another molecule of [1.1.1]propellane faster than it reacts with the trapping agent, leading to polymerization[1].

  • Solution: Maintain a low steady-state concentration of[1.1.1]propellane. Achieve this by slow, dropwise addition of the propellane solution to the irradiated reaction mixture via a syringe pump, ensuring the trapping kinetics outcompete oligomerization[1].

Quantitative Data Comparison

ParameterAnionic Pathway (Turbo Amides)Radical Pathway (Photoredox)
Primary Mechanism Nucleophilic ring-openingRadical addition & trapping
Typical Yields 40–85%30–70%
Functional Group Tolerance Moderate (sensitive to acidic protons)High (tolerates protic groups)
Key Reagents iPrMgCl·LiCl, DMPUIr/Ru Photocatalysts, Blue LEDs
Major Byproducts Protonated BCP-amine (des-alkyl)Staffanes (BCP oligomers)
Reaction Time 12–24 hours4–16 hours

Validated Experimental Protocols

Protocol A: One-Pot Aminoalkylation (Anionic Pathway)

Self-validating system based on the sequential addition methodology[2].

Step 1: Preparation of the Magnesium Amide

  • In an oven-dried Schlenk flask under argon, dissolve the secondary amine (1.0 equiv, 0.5 mmol) in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C.

  • Dropwise, add isopropylmagnesium chloride–lithium chloride complex (iPrMgCl·LiCl, 1.1 equiv). Causality: The Turbo Grignard deprotonates the amine to form a highly nucleophilic, monomeric magnesium amide complex, preventing unreactive aggregation[2].

  • Stir for 30 minutes at room temperature to ensure complete metalation.

Step 2: Propellane Ring-Opening 5. Cool the reaction mixture to 0 °C. 6. Add a freshly titrated solution of [1.1.1]propellane in diethyl ether (1.5 equiv) dropwise. Causality: Excess propellane compensates for evaporative losses. The low temperature prevents propellane volatilization. 7. Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Electrophilic Trapping 8. Cool the mixture back to 0 °C. 9. Add the alkyl electrophile (e.g., benzyl bromide, 2.0 equiv) followed by DMPU (20% v/v). Causality: DMPU acts as a coordinating ligand for magnesium, generating a "naked", highly reactive BCP carbanion to facilitate the S_N2 displacement[2]. 10. Stir at room temperature for 12 hours.

Step 4: Quench and Isolation 11. Quench the reaction carefully with saturated aqueous NH₄Cl. 12. Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate. 13. Purify via reverse-phase flash chromatography (C18). Causality: BCP-amines are highly basic and polar; they often streak or irreversibly bind to acidic normal-phase silica.

Protocol B: Photoredox-Catalyzed Radical Amine Synthesis

Alternative approach for substrates with acidic protons[1].

  • Reaction Setup: In a nitrogen-filled glovebox, combine the photocatalyst (e.g., Ir(ppy)₃, 1 mol%), the amine radical precursor (1.0 equiv), and the trapping agent (3.0 equiv) in anhydrous acetonitrile. Causality: Strict exclusion of oxygen is required to prevent quenching of the excited-state photocatalyst.

  • Propellane Addition: Add[1.1.1]propellane (1.5 equiv) as a low-concentration ethereal solution.

  • Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature for 12 hours. Causality: Blue light selectively excites the Ir-catalyst, initiating single-electron transfer (SET) to generate the carbon-centered radical without causing thermal degradation of the propellane[1].

  • Workup: Concentrate under reduced pressure and purify via preparative HPLC.

References

  • Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines Source: Organic Letters - ACS Publications URL:[Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: JACS Au - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Bicyclo[1.1.1]pentane (BCP) Synthesis &amp; Optimization

Welcome to the BCP Technical Support Center. Bicyclo[1.1.1]pentanes (BCPs) have emerged as highly valued sp³-rich bioisosteres for para-substituted benzenes, tert-butyl groups, and internal alkynes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the BCP Technical Support Center. Bicyclo[1.1.1]pentanes (BCPs) have emerged as highly valued sp³-rich bioisosteres for para-substituted benzenes, tert-butyl groups, and internal alkynes. They offer improved metabolic stability, aqueous solubility, and passive permeability in drug design [1]. However, the synthesis of these rigid, highly strained scaffolds—predominantly via the functionalization of[1.1.1]propellane—presents unique challenges regarding volatility, oligomerization, and stereoselectivity.

This guide provides field-proven troubleshooting insights, mechanistic rationales, and self-validating protocols to optimize your BCP workflows.

G Propellane [1.1.1]Propellane (Highly Volatile) Radical Radical Addition (Photoredox/Thermal) Propellane->Radical Strain Release Anionic Anionic Addition (Grignard/Organolithium) Propellane->Anionic Metal Transition Metal Catalysis Propellane->Metal BCP_Radical 1,3-Disubstituted BCPs Radical->BCP_Radical Trapping BCP_Anion 1-Substituted BCPs Anionic->BCP_Anion Metal->BCP_Radical

Primary synthetic pathways for functionalizing[1.1.1]propellane into BCPs.

Module 1: Handling and Preparation of[1.1.1]Propellane

Q: My BCP synthesis yields are highly inconsistent. What is the most common cause of batch-to-batch variability? A: The most frequent culprit is the inaccurate quantification and evaporative loss of [1.1.1]propellane. [1.1.1]Propellane is a highly volatile liquid (bp ~5°C) and is typically handled as a solution in ethereal solvents (e.g., diethyl ether, THF, or MTBE). Because it readily evaporates, the actual concentration of your stock solution degrades every time the septum is pierced [2].

Causality & Best Practice: Always titrate your propellane solution immediately before use. Do not rely on the concentration printed on commercial bottles or historical NMR data.

Protocol: Standardized Titration of [1.1.1]Propellane

Self-Validating Mechanism: By reacting an exact aliquot with an excess of a standard iodine solution, the unreacted iodine can be back-titrated. This ensures absolute quantification of the active propellane rather than relying on integration against a volatile NMR standard.

  • Prepare a standardized 0.1 M solution of I₂ in THF.

  • In a sealed vial under N₂, add 1.0 mL of the I₂ solution.

  • Inject exactly 0.1 mL of the[1.1.1]propellane stock solution into the vial.

  • Stir at room temperature for 15 minutes in the dark (propellane reacts quantitatively with I₂ to form 1,3-diiodobicyclo[1.1.1]pentane).

  • Titrate the remaining I₂ with a standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) aqueous solution until the yellow color completely disappears.

  • Calculation: Cpropellane​=0.1mL(mmolI2​ initial−mmolI2​ remaining)​

Module 2: Photoredox-Catalyzed Radical Addition

Q: I am attempting a photocatalytic radical addition to [1.1.1]propellane, but I am observing significant oligomerization (staffane formation) instead of the desired 1,3-disubstituted BCP. How do I suppress this? A: Oligomerization occurs when the intermediate BCP bridgehead radical reacts with another molecule of [1.1.1]propellane faster than it is trapped by the radical acceptor [3]. This is a kinetic competition.

Causality & Best Practice: To favor the desired cross-coupling over oligomerization, you must manipulate the steady-state concentrations. Keep[1.1.1]propellane as the limiting reagent or use a slight excess (1.2 - 1.5 equiv) rather than a massive excess. Furthermore, use an excess of the radical trap (e.g., heteroaryl, SOMOphile, or halogen source) to ensure the BCP radical is intercepted immediately.

Optimization Matrix for Photocatalytic BCP Radical Addition
ParameterSub-Optimal ConditionOptimized ConditionMechanistic Rationale
[1.1.1]Propellane >3.0 equivalents1.2 - 1.5 equivalentsHigh concentration drives bimolecular [n]staffane oligomerization.
Photocatalyst Ru(bpy)₃²⁺ (Low triplet energy)fac-Ir(ppy)₃ or 4CzIPNStronger reducing power/triplet energy is required for efficient radical generation from unactivated precursors [4].
Concentration 0.5 M (Highly concentrated)0.05 - 0.1 M (Dilute)Dilution reduces propellane-propellane collisions, favoring trapping by excess reagents.
Light Source Broad spectrum (White LED)Narrowband Blue LED (440-460 nm)Matches the absorption λmax​ of Ir/organic catalysts, preventing off-target UV degradation of propellane.

Q: My tertiary alkyl radicals fail to add to the propellane core, whereas primary and secondary radicals work fine. Why? A: While [1.1.1]propellane is highly reactive due to strain release (~98 kcal/mol), the bridgehead approach is sterically sensitive. However, recent advances show that tertiary radicals can be added efficiently if generated via the decarboxylation of redox-active esters (RAEs) under specific photoredox conditions. The key is using a highly electrophilic trapping agent (like a P(III) reagent) to rapidly pull the equilibrium forward, preventing reversible fragmentation [4].

Mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light Alkyl_Rad Alkyl Radical (R•) PC_star->Alkyl_Rad SET Precursor Radical Precursor (e.g., Alkyl Halide/RAE) Precursor->Alkyl_Rad BCP_Rad BCP Bridgehead Radical Alkyl_Rad->BCP_Rad Addition to Propellane Propellane [1.1.1]Propellane Propellane->BCP_Rad Product 1,3-Disubstituted BCP BCP_Rad->Product Trapping Trap Radical Trap (e.g., Heterocycle/Halogen) Trap->Product

Photoredox-catalyzed atom transfer radical addition (CATRA) cascade for 1,3-disubstituted BCPs.

Module 3: Multicomponent Reactions (MCR) & Advanced Functionalization

Q: How can I achieve asymmetric synthesis of BCPs? Most literature only shows achiral 1,3-disubstituted products. A: Because the BCP core itself is achiral (meso) when symmetrically substituted at the bridgeheads, chirality must be introduced at the α -position. A reliable method is multicomponent asymmetric allylic alkylation [5].

Causality: By reacting[1.1.1]propellane with a Grignard reagent, you form an intermediate BCP-Grignard species. Instead of simply protonating it, you can trap this nucleophile with an allylic phosphate in the presence of a chiral N-heterocyclic carbene (NHC) catalyst. The Lewis basic NHC associates with the BCP-Grignard, enhancing its reactivity and directing the enantioselective bond formation.

Protocol: Radical-Initiated Three-Component Stereoselective Allylation

Self-Validating Mechanism: This protocol utilizes a vinyl cyclic carbonate (VCC) as both the radical trap and the allylating agent. The release of CO₂ provides an irreversible thermodynamic driving force, ensuring the reaction goes to completion without reversible radical fragmentation [6].

  • Preparation: In a glovebox, charge a dry Schlenk tube with the radical precursor (e.g., alkyl iodide, 1.0 equiv), VCC (1.5 equiv), and fac-Ir(ppy)₃ (2 mol%).

  • Solvent & Propellane Addition: Add degassed ethyl acetate (0.1 M), followed by [1.1.1]propellane (1.5 equiv, titrated solution in ether).

  • Irradiation: Seal the tube and irradiate with a 440 nm blue LED at room temperature for 12-24 hours. Critical: A cooling fan must be used to maintain the temperature at ~25°C, as heat from the LEDs will cause propellane degradation and over-pressurization.

  • Monitoring: Monitor the reaction via GC-MS or TLC. The disappearance of the alkyl iodide and the evolution of CO₂ gas (visible as microbubbles) indicate reaction progression.

  • Workup: Concentrate under reduced pressure and purify via flash column chromatography to isolate the highly functionalized allyl-BCP.

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au (2023).[Link]

  • Bicyclo[1.1.1]pentanes,[n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews - ACS Publications (2000).[Link]

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry (2025).[Link]

  • Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters - ACS Publications (2026).[Link]

  • Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. Organic Letters - ACS Publications (2024).[Link]

  • Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation. JACS Au - ACS Publications (2025).[Link]

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with Bicyclo[1.1.1]pentane Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[1.1.1]pentane (BCP) intermediates. While the BCP motif is a powerful tool in modern medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[1.1.1]pentane (BCP) intermediates. While the BCP motif is a powerful tool in modern medicinal chemistry, celebrated for its ability to enhance the solubility and overall physicochemical properties of final drug candidates, the journey of synthesis is not without its practical hurdles.[1][2][3][4] The very properties that make BCPs desirable—rigidity, high crystallinity, and defined exit vectors—can sometimes lead to solubility challenges with key synthetic intermediates.[5]

This guide is designed with full editorial control to move beyond rigid templates and address the nuanced reality of working with BCPs. Here, we will dissect the "why" behind these solubility issues and provide a field-proven, question-and-answer-based troubleshooting guide to keep your research moving forward.

The BCP Solubility Paradox: An Advantage in the End, A Challenge in the Making

The introduction of a BCP core into a molecule is a cornerstone of the "Escape from Flatland" strategy in drug design.[2] By replacing a flat, lipophilic aromatic ring with a three-dimensional, saturated BCP scaffold, chemists can disrupt intermolecular π-stacking and increase the fraction of sp³ carbons (Fsp³), a molecular descriptor often correlated with improved aqueous solubility and a higher probability of clinical success.[2][3][6] Case studies, such as the development of analogs for Avagacestat and Darapladib, have demonstrated that this bioisosteric replacement can maintain or improve biological activity while significantly enhancing solubility and permeability.[1][3]

However, the intermediates used to construct these complex molecules, such as the foundational bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, are often highly symmetrical, crystalline solids. This high lattice energy, combined with strong intermolecular forces like hydrogen bonding in diacids or diamines, can result in poor solubility in many standard organic solvents, creating challenges for reaction setup, monitoring, and purification.

Troubleshooting Guide & FAQs

This section provides direct answers to common solubility-related questions encountered in the lab.

Q1: My bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is insoluble in common solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). How can I proceed with my reaction?

This is a classic challenge. The high crystallinity and hydrogen-bonding capacity of BCP-1,3-dicarboxylic acid limit its solubility in non-polar and moderately polar aprotic solvents.

Answer:

Your primary strategy should be to explore more powerful solvent systems or to temporarily modify the diacid to disrupt its crystal lattice.

Immediate Solutions: Solvent Selection

  • Polar Aprotic Solvents: Switch to highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). These solvents are excellent at disrupting the hydrogen-bonding networks that hold the diacid in its crystal lattice. Be sure to verify the compatibility of your other reagents with these solvents.

  • Co-Solvent Systems: A mixture of solvents can sometimes achieve what a single solvent cannot. For example, a small amount of DMSO or DMF in THF can dramatically increase solubility.

  • Elevated Temperatures: For many reactions, simply heating the mixture can be sufficient to dissolve the intermediate. Ensure your reagents and products are thermally stable at the required temperature.

Alternative Strategy: In-Situ Salt Formation

  • For reactions involving the carboxylic acid groups, such as amide couplings, you can often form a more soluble salt in situ. Adding a base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) will convert the carboxylic acids to their corresponding carboxylate salts. This ionic character significantly increases solubility in polar solvents. This approach is standard for many coupling reactions.

Q2: I need to run a reaction with a BCP intermediate that is only soluble in DMSO, but my reagents (e.g., certain organometallics) are incompatible. What are my options?

This is a common scenario where solvent choice is constrained by reagent stability.

Answer:

You have two main avenues: modify the intermediate to make it more soluble or investigate alternative reaction conditions that can tolerate low solubility.

  • Modify the Intermediate (Pro-Drug/Protecting Group Approach):

    • Esterification: Convert one or both of the carboxylic acids to a more soluble ester, for example, a methyl or tert-butyl ester.[7] This breaks the hydrogen-bonding network and significantly reduces the polarity and crystallinity, often rendering the intermediate soluble in a wider range of solvents like THF, DCM, or Toluene. The ester can then be hydrolyzed back to the carboxylic acid in a later step.

    • Use a Solubility-Enhancing Tag: For more complex systems, consider attaching a temporary solubility-enhancing tag.[8][9][10] While more common in protein chemistry, the principle can be applied to small molecules. A bulky, non-polar group or a polyether chain could be appended and later cleaved.

  • Alternative Reaction Conditions:

    • Slurry-to-Slurry Reactions: If the intermediate is partially soluble, the reaction may still proceed. As the dissolved material reacts, more will go into solution to re-establish equilibrium (Le Chatelier's principle). These reactions require careful monitoring to ensure they go to completion and can be slower. Vigorous stirring is essential.

    • Phase-Transfer Catalysis: If your reaction involves an ionic reagent, a phase-transfer catalyst could potentially be used to bring the reagent into a solvent where the BCP intermediate has some, albeit low, solubility.

Q3: My BCP-amine free base is a waxy solid with poor solubility. How can I improve its handling and solubility for reactions and purification?

BCP-amines can be challenging due to their basicity and potential for strong intermolecular interactions.

Answer:

Salt formation is the most effective and widely used strategy to improve the solubility and handling of basic intermediates.[11][12]

  • Form a Salt: Convert the free base into a salt, such as a hydrochloride (HCl) or trifluoroacetate (TFA) salt. This is achieved by treating a solution of the amine with the corresponding acid.

    • Benefits: The resulting salt is typically a free-flowing, crystalline solid that is much easier to handle and weigh than the free base. Crucially, the ionic salt is often significantly more soluble in polar protic solvents (like water, methanol, ethanol) and sometimes even polar aprotic solvents.

    • Practical Tip: For reactions that can be run in protic solvents, using the HCl salt directly can be very effective. If the reaction requires the free base, you can often add an additional equivalent of a non-nucleophilic base (like TEA or DIPEA) to the reaction mixture to liberate the free amine in situ.

  • Purification: For purification by reverse-phase HPLC, the increased aqueous solubility of the salt form is highly advantageous.

Q4: My BCP-containing product is crashing out of solution during aqueous workup. How can I prevent this and ensure a clean extraction?

The very success of using a BCP to reduce the polarity of a final compound can lead to this issue. The product may be highly soluble in the organic extraction solvent but poorly soluble in the mixed aqueous-organic environment during a wash.

Answer:

This problem requires careful selection of the extraction solvent and potentially modifying the workup procedure.

  • Use a More Solubilizing Organic Solvent: If you are using a solvent like Diethyl Ether or Hexane, switch to a more effective solvent for your compound, such as DCM, Chloroform, or EtOAc.

  • Increase the Volume of Organic Solvent: Using a larger volume of the organic phase can keep the product dissolved.

  • Back-Extraction: If the product is precipitating at the interface, perform the extraction, separate the layers as best as possible, and then re-extract the aqueous layer with fresh organic solvent to recover the precipitated material.

  • Avoid Protic Solvents if Possible: If your compound has functional groups that can hydrogen bond, even small amounts of water can sometimes initiate precipitation. If the reaction allows, consider a non-aqueous workup (e.g., filtering the reaction mixture through a plug of silica or celite and concentrating).

  • Embrace Precipitation: In some cases, this "crashing out" can be used as a purification step. If the precipitate is your desired product and is relatively clean, you can isolate it by filtration, wash it with a solvent in which the impurities are soluble (trituration), and avoid chromatography altogether.

Visualizing the Troubleshooting Workflow

A systematic approach is key to solving solubility puzzles. The following diagram outlines a decision-making process for a chemist facing a poorly soluble BCP intermediate.

G cluster_start Problem Identification cluster_solvents Solvent & Conditions cluster_modification Chemical Modification cluster_reaction_type Reaction Strategy cluster_outcome Outcome Start Poorly Soluble BCP Intermediate SolventScreen Perform Solvent Screen? (DCM, THF, MeCN, DMF, DMSO, NMP) Start->SolventScreen Heat Apply Heat? SolventScreen->Heat No single solvent works Success Reaction Proceeds SolventScreen->Success Solvent Found CoSolvent Use Co-Solvent System? Heat->CoSolvent Thermally unstable Heat->Success Soluble when heated IsIonizable Intermediate Ionizable? (Acid or Base) CoSolvent->IsIonizable Still insoluble CoSolvent->Success Soluble in mixture Salt Form Salt? (e.g., with TEA or HCl) IsIonizable->Salt Yes Protect Add Temporary Protecting/Solubilizing Group? IsIonizable->Protect No Slurry Attempt Slurry Reaction? Salt->Slurry Salt still insoluble Salt->Success Salt is soluble Protect->Slurry Modification not feasible Protect->Success Modified intermediate is soluble Slurry->Success Slurry reaction works

Caption: Decision workflow for troubleshooting BCP intermediate solubility.

Data Presentation: Solvent Effects

The choice of solvent is the first and most critical step. The following table provides a reference for common laboratory solvents and their properties, which are key considerations when trying to dissolve a polar, crystalline BCP intermediate.

SolventPolarity IndexBoiling Point (°C)TypeKey Considerations
Hexane0.169Non-polarUnlikely to dissolve polar BCPs. Good for precipitation/trituration.
Toluene2.4111Non-polarHigher boiling point; may dissolve intermediates with moderate polarity.
Dichloromethane (DCM)3.140Polar AproticCommon starting point, but often insufficient for diacids/diamines.
Tetrahydrofuran (THF)4.066Polar AproticBetter than DCM, but may still struggle with highly crystalline BCPs.
Acetonitrile (MeCN)5.882Polar AproticGood polarity, but its linear nature can be less effective at solvating 3D structures.
N,N-Dimethylformamide (DMF)6.4153Polar AproticExcellent choice for many polar BCPs. High boiling point.
Dimethyl Sulfoxide (DMSO)7.2189Polar AproticOften the best solvent for highly polar, crystalline BCPs. High boiling point; can be difficult to remove.
Methanol (MeOH)5.165Polar ProticCan be effective, especially for salts, but may be reactive (e.g., transesterification).

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for a Poorly Soluble BCP Intermediate

Objective: To identify a suitable solvent or co-solvent system for a reaction.

Materials:

  • Poorly soluble BCP intermediate (e.g., BCP-1,3-dicarboxylic acid)

  • Set of potential solvents (e.g., THF, MeCN, DMF, DMSO, NMP)

  • Small vials (e.g., 1-dram vials) with stir bars

  • Stir plate with heating capabilities

Procedure:

  • Preparation: Add a small, consistent amount of the BCP intermediate (e.g., 10 mg) to each of the labeled vials.

  • Initial Screening (Room Temperature): To each vial, add a measured volume of a single solvent (e.g., 0.2 mL, corresponding to a target concentration of 50 mg/mL).

  • Observation: Stir the vials vigorously at room temperature for 10-15 minutes. Record your observations: fully dissolved, partially dissolved, or insoluble.

  • Heating: For vials where the compound did not dissolve, place them on a stir plate and slowly increase the temperature (e.g., to 50 °C, then 80 °C, etc., staying below the solvent's boiling point). Record the temperature at which the solid dissolves, if at all.

  • Co-Solvent Screening: If no single solvent is effective at a desired temperature, take a vial with a suspension in a moderate solvent (e.g., THF) and add a co-solvent (e.g., DMSO) dropwise until the solid dissolves. Note the approximate solvent ratio.

Protocol 2: Salt Formation of a BCP-Carboxylic Acid for Improved Solubility

Objective: To convert a poorly soluble BCP-carboxylic acid into its more soluble triethylammonium salt for a subsequent reaction or purification.

Materials:

  • BCP-carboxylic acid intermediate (1.0 eq)

  • Triethylamine (TEA) (1.0-1.1 eq per carboxylic acid group)

  • Reaction solvent (e.g., THF or DMF)

Procedure:

  • Suspension: Suspend the BCP-carboxylic acid in the chosen reaction solvent in a round-bottom flask equipped with a stir bar.

  • Base Addition: Slowly add the triethylamine to the stirring suspension at room temperature.

  • Dissolution: Continue to stir the mixture. A noticeable change from an opaque slurry to a clear or nearly clear solution should occur as the triethylammonium salt forms. This may take anywhere from a few minutes to an hour. Gentle warming (30-40 °C) can accelerate the process.

  • Confirmation: The formation of the salt and the dissolution of the starting material indicate success. The resulting solution can now be used directly in the next reaction step (e.g., by adding coupling reagents for an amide bond formation).

G cluster_acid Poorly Soluble Acid cluster_base Soluble Amine Base cluster_salt Soluble Salt Acid R-COOH (Insoluble Slurry in THF) plus + Acid->plus Base Et3N Salt R-COO-  +HNEt3 (Homogeneous Solution in THF) Base->Salt Proton Transfer plus->Base

Sources

Optimization

Stability of bicyclo[1.1.1]pentane derivatives under acidic and basic conditions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with bicyclo[1.1.1]pentane (BCP) derivatives. This guide provides in-depth answers to frequently asked que...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with bicyclo[1.1.1]pentane (BCP) derivatives. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols regarding the stability of these unique scaffolds under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the bicyclo[1.1.1]pentane core itself?

A: The BCP core is surprisingly robust despite possessing significant ring strain energy (around 66.6 kcal/mol).[1][2] It is generally considered kinetically inert towards ring-opening reactions and is resistant to metabolic degradation, which is a key reason for its use as a bioisostere.[1][2] The parent hydrocarbon is thermally stable up to approximately 300°C.[3] However, its kinetic stability can be compromised under certain harsh acidic or basic conditions, especially when functional groups on the scaffold can participate in degradation pathways.

Q2: Are BCP derivatives generally more stable under acidic or basic conditions?

A: It is highly dependent on the specific substituents attached to the BCP core. As a general guideline, the unsubstituted BCP cage is kinetically stable in both media. However, functional groups dictate the ultimate stability. For instance, BCP alcohols are notably unstable under basic conditions due to a facile decomposition pathway, making acidic conditions preferable for reactions like etherification.[4] Conversely, strongly acidic conditions can promote skeletal rearrangements via the formation of unstable carbocations.[3][5]

Q3: How do substituents on the BCP core affect the acidity of a bridgehead carboxylic acid?

A: Substituents transmit electronic effects through the BCP framework, influencing the pKa of bridgehead functional groups. This is primarily a field effect. For 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, electron-withdrawing groups increase acidity (lower pKa). The effect is more pronounced than in a bicyclo[2.2.2]octane system due to the shorter distance between the bridgehead carbons.[6]

Substituent (at C3)pKa of BCP-1-carboxylic acid
H4.95
F4.31
Cl4.35
CF₃4.14
(Data from Adcock, J. L., & Trout, N. A. (2000).[7])

Q4: Can I use common protecting groups on BCP derivatives?

A: Yes, standard protecting groups can be used, but their stability must be considered within the context of the planned reaction conditions. For example, acid-labile groups like tert-butyloxycarbonyl (Boc) will be cleaved during acid-catalyzed reactions such as Friedel-Crafts acylation.[8] Similarly, base-labile groups should be avoided if strong bases are required for a synthetic step. The choice of protecting group must be carefully planned in the overall synthetic strategy.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Guide 1: Reactions Under Basic Conditions

Issue: I am attempting a reaction with a BCP-alcohol derivative using a strong base (e.g., NaH, t-BuOK, LDA) and observing significant decomposition or a complex mixture of byproducts.

Probable Cause: BCP alkoxides are kinetically unstable.[4] Deprotonation of the hydroxyl group creates a high-energy anionic species that can readily undergo ring-opening through cycloreversion to form a more stable cyclobutyl ketone.[3] This pathway is driven by the release of the BCP's inherent ring strain.

Solutions:

  • Avoid Strong Bases with BCP Alcohols: The most reliable solution is to change your synthetic strategy to avoid the formation of a BCP alkoxide. For reactions like etherification, which traditionally use strong bases (e.g., Williamson ether synthesis), this approach is not viable.

  • Switch to Acid-Catalyzed Conditions: For O-alkylations, the recommended and field-proven method is to use an acid-catalyzed protocol. Activating the alcohol as a trichloroacetimidate and then reacting it with an alkylating agent under acidic conditions (e.g., with a Lewis acid like BF₃·OEt₂) completely avoids the base-mediated decomposition pathway.[4]

Experimental Protocol: Acid-Mediated Etherification of a BCP Alcohol

This protocol is based on the general principle of activating a BCP alcohol as a trichloroacetimidate intermediate to overcome base-mediated decomposition.[4]

Step 1: Formation of the Trichloroacetimidate

  • To a solution of your bicyclo[1.1.1]pentyl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.5 M), add trichloroacetonitrile (1.5 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of a strong, non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU, 0.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting alcohol.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The crude trichloroacetimidate is often used directly in the next step without further purification.

Step 2: Acid-Catalyzed Alkylation

  • Dissolve the crude trichloroacetimidate and the desired alkylating agent (e.g., a primary or secondary alcohol, 1.5-2.0 equiv) in anhydrous DCM or another suitable aprotic solvent.

  • Cool the mixture to -20 °C or 0 °C.

  • Slowly add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 equiv).

  • Stir the reaction at this temperature, allowing it to slowly warm to room temperature over several hours. Monitor the reaction progress.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting BCP ether by column chromatography.

Troubleshooting Workflow: Basic Conditions

G start Reaction with BCP derivative under basic conditions fails (low yield, decomposition) q1 Does the substrate contain a BCP-hydroxyl group? start->q1 cause1 Probable Cause: BCP-alkoxide is unstable and undergoes ring-opening. q1->cause1 Yes q2 Is a C-H bond being deprotonated (e.g., forming an organolithium)? q1->q2 No sol1 Solution: Switch to an acid-catalyzed protocol (e.g., trichloroacetimidate method for etherification). cause1->sol1 cause2 Probable Cause: Reaction temperature is too high, leading to side reactions or instability. q2->cause2 Yes q3 Does the substrate have other base-labile functional groups (esters, certain protecting groups)? q2->q3 No sol2 Solution: Maintain cryogenic temperatures (e.g., -78 °C) during lithiation and quenching. cause2->sol2 cause3 Probable Cause: Functional group incompatibility. q3->cause3 Yes sol3 Solution: Re-evaluate the synthetic route. Choose a more robust protecting group or a different base. cause3->sol3

Caption: Troubleshooting decision tree for failed BCP reactions under basic conditions.

Guide 2: Reactions Under Acidic Conditions

Issue: My reaction in strong acid (e.g., TFA, H₂SO₄, superacids) results in a low yield of the desired product and the formation of multiple unidentified byproducts.

Probable Cause: The bicyclo[1.1.1]pentyl cation is generally unstable and prone to rapid, irreversible skeletal rearrangement to yield ring-opened products.[3][5] This is particularly problematic when a reaction mechanism involves the formation of a carbocation at a bridge or bridgehead position of the BCP core.

Solutions:

  • Use Milder or Lewis Acids: Whenever possible, substitute strong Brønsted acids with milder Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) or weaker protic acids. This is the standard approach for reactions like Friedel-Crafts acylation with BCP-acyl chlorides.[8]

  • Avoid Substrates Prone to Cation Formation: If your substrate has a potential leaving group at a bridgehead position, be aware that acidic conditions can promote its departure and the formation of the unstable cation. Re-design the synthesis to avoid this step if rearrangement is observed.

  • Control Reaction Temperature: Perform reactions at the lowest possible temperature that still allows for an acceptable reaction rate. This can often suppress side reactions, including skeletal rearrangements.

  • Protect Acid-Sensitive Groups: If your molecule contains other acid-labile groups (e.g., Boc-amines, silyl ethers, esters), they will likely be cleaved under these conditions.[8] Ensure you use protecting groups compatible with the required acidic environment or perform the acidic step before introducing these functionalities.

Degradation Pathways Overview

G bcp_alcohol BCP-OH (Bicyclo[1.1.1]pentyl Alcohol) strong_base Strong Base (e.g., NaH, t-BuOK) bcp_alcohol->strong_base Deprotonation bcp_halide BCP-X (e.g., BCP-I) strong_acid Strong Acid (e.g., TFA, H₂SO₄) bcp_halide->strong_acid Leaving Group Departure alkoxide Unstable Alkoxide [BCP-O⁻] strong_base->alkoxide cation Unstable Cation [BCP⁺] strong_acid->cation ring_opened_ketone Ring-Opened Product (Cyclobutyl Ketone) alkoxide->ring_opened_ketone Strain Release rearranged_products Skeletal Rearrangement Products cation->rearranged_products Rearrangement

Caption: Common degradation pathways for BCP derivatives under harsh basic or acidic conditions.

References
  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 12(01), 111-119.
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553.
  • Bull, J. A., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science.
  • Bull, J. A., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Semantic Scholar.
  • Wang, D., et al. (2024). Synthesis of Azo-Substituted Bicyclo[1.1.1]pentanes (BCPs)
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
  • Adcock, J. L., & Trout, N. A. (2000). Manifestations of Bridgehead−Bridgehead Interactions in the Bicyclo[1.1.1]pentane Ring System. The Journal of Organic Chemistry.
  • Kanazawa, J., & Uchiyama, M. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett.
  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar.
  • Grygorenko, O. O., et al. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation.
  • Wiberg, K. B., & Laidig, K. E. (2002). Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids and Bicyclo[1.1.1]pentane-1-carboxylic Acids. The Journal of Organic Chemistry.
  • Measom, N. D., Murphy, J. A., & Poole, D. L. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.
  • Lu, G., et al. (2025). A Practical Solution to Achieve the Elusive Etherification of Bicyclo[1.1.1]pentyl Alcohols. The Journal of Organic Chemistry.

Sources

Troubleshooting

Managing the volatility and reactivity of [1.1.1]propellane

Welcome to the technical support center for [1.1.1]propellane. As a compound of immense interest in medicinal and materials chemistry, [1.1.1]propellane offers a direct route to valuable bicyclo[1.1.1]pentane (BCP) scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for [1.1.1]propellane. As a compound of immense interest in medicinal and materials chemistry, [1.1.1]propellane offers a direct route to valuable bicyclo[1.1.1]pentane (BCP) scaffolds. However, its high reactivity, driven by significant ring strain, presents unique handling and experimental challenges. This guide, structured by a Senior Application Scientist, provides field-proven insights, troubleshooting protocols, and foundational knowledge to ensure the safe and successful use of [1.1.1]propellane in your research.

Introduction: The Duality of Strain and Stability

[1.1.1]Propellane is the simplest member of the propellane family, possessing a unique structure with three fused three-membered rings sharing a central carbon-carbon bond[1]. This arrangement results in inverted tetrahedral geometry at the bridgehead carbons and an estimated strain energy of 102 kcal/mol[1]. This immense stored energy is the primary driving force for its diverse reactivity, allowing the central C-C bond to be cleaved by radicals, anions, and certain electrophiles[2][3][4].

Surprisingly, despite its high strain, [1.1.1]propellane is persistent at room temperature, a stability attributed to the delocalization of electron density from the central bond across the cage structure[1][2]. This guide will help you navigate the fine line between its useful reactivity and its potential for unwanted side reactions, such as spontaneous polymerization.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of [1.1.1]propellane.

Q1: What are the primary hazards associated with [1.1.1]propellane?

A: The main hazards are its high reactivity and volatility.

  • Spontaneous Polymerization: [1.1.1]Propellane can undergo rapid, often uncontrollable, radical or anionic polymerization[1][5]. This can be initiated by impurities, light, heat, or exposure to air. The resulting polymers, known as staffanes, are often insoluble and intractable[5].

  • Thermal Instability: While relatively stable at room temperature, it isomerizes to 3-methylidenecyclobutene at elevated temperatures (e.g., at 114 °C, it has a half-life of only 5 minutes)[1].

  • Reactivity with Acids: It reacts spontaneously with acids like acetic acid to yield methylidenecyclobutane derivatives[1]. This highlights its sensitivity to protonolysis[6].

  • General Handling: As a volatile, highly reactive hydrocarbon, it should be handled with the same precautions as other hazardous chemicals, including use in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE)[7][8][9].

Q2: How must I store solutions of [1.1.1]propellane?

A: Proper storage is critical to prevent degradation and polymerization.

  • Temperature: Store solutions at low temperatures, typically -20°C or, for long-term storage, at -78°C (dry ice bath)[10].

  • Atmosphere: Always store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to oxygen, which can initiate radical polymerization[11].

  • Container: Use a well-sealed Schlenk flask or a vial with a PTFE-lined cap. Ensure the container is clearly labeled with the compound name, concentration, solvent, and date of preparation[12].

Q3: How do I accurately determine the concentration of a [1.1.1]propellane solution?

A: Since [1.1.1]propellane is typically prepared and used in solution without isolation, determining its concentration is a mandatory first step for any reaction. The most reliable method is a quenching titration followed by NMR or GC analysis.

  • Thiophenol Quench: A known volume of the propellane solution is reacted with a slight excess of thiophenol. The reaction is quantitative and rapid, yielding bicyclo[1.1.1]pentyl phenyl sulfide[13]. The concentration can then be calculated by comparing the integration of product peaks to an internal standard in ¹H NMR[14].

  • Iodine Titration: Reaction with iodine provides 1,3-diiodobicyclo[1.1.1]pentane. This reaction can also be used to estimate the yield, though reported efficiencies vary slightly[13].

Q4: What solvents are recommended for synthesizing and using [1.1.1]propellane?

A: The choice of solvent is crucial for stability and reaction compatibility.

  • Ethers: Diethyl ether (Et₂O) and tetrahydrofuran (THF) are commonly used, especially in syntheses involving organolithium reagents[10][14]. However, be aware that ethereal solutions can pose challenges for certain applications[5].

  • Hydrocarbons: Pentane and other alkanes are excellent choices as they are inert and do not complex with lithium salts, which can be beneficial for purification[5][13].

  • See the table below for a summary of solvent compatibility.

SolventCompatibilityNotes
Diethyl Ether (Et₂O) ExcellentCommon synthesis solvent. Can be difficult to remove due to co-distillation.
Pentane / Hexane ExcellentGood for storing ether-free solutions. Low boiling point.
Tetrahydrofuran (THF) GoodSuitable for synthesis and subsequent reactions.
Dichloromethane (CH₂Cl₂) GoodUsed in some photochemical and radical reactions[15].
Protic Solvents (e.g., Alcohols, Water) Incompatible Leads to rapid decomposition and protonolysis[1][6].
Strongly Coordinating Solvents Use with CautionMay interfere with certain catalytic or anionic reactions.

Table 1: Solvent Compatibility and Storage Recommendations.

Visualizing the Reactivity of [1.1.1]propellane

The diverse reactivity of [1.1.1]propellane can be understood as the opening of the strained central bond through different mechanistic pathways.

G Propellane [1.1.1]Propellane (High Strain) Radical Radical Addition (e.g., R•, I•) Propellane->Radical Anionic Anionic Addition (e.g., n-BuLi) Propellane->Anionic Thermal Thermal Isomerization (>100 °C) Propellane->Thermal Acid Acid-Catalyzed Opening (e.g., AcOH) Propellane->Acid BCP 1,3-Disubstituted BCPs Radical->BCP Functionalization Staffane Staffanes (Polymers) Anionic->Staffane Polymerization MCB_iso 3-Methylidenecyclobutene Thermal->MCB_iso Rearrangement MCB_ester Methylidenecyclobutane Ester Acid->MCB_ester Ring Opening

Caption: Core reactivity pathways of [1.1.1]propellane.

Troubleshooting Guide

This section provides solutions to specific problems encountered during experiments with [1.1.1]propellane.

Issue 1: Uncontrolled Polymerization

  • Symptom: Upon addition of a reagent or a change in conditions, the reaction mixture rapidly thickens or forms an insoluble white precipitate.

  • Causality: This is almost always due to uncontrolled polymerization. [1.1.1]Propellane readily polymerizes via radical pathways, which can be initiated by trace oxygen, light, or certain radical initiators[1][5]. Anionic polymerization is also extremely efficient, often initiated by organolithium reagents if stoichiometry is not carefully controlled[1].

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Rigorously de-gas all solvents and reagents. Maintain a positive pressure of argon or nitrogen throughout the entire process, from synthesis to reaction quenching. Use of a glovebox is highly recommended[8][11].

    • Control Reagent Stoichiometry: If using an organolithium reagent for a reaction, add it slowly at low temperature (-78°C) to a solution of the propellane and your electrophile/substrate. Adding propellane to an excess of the organolithium can favor polymerization.

    • Exclude Light: Wrap the reaction flask in aluminum foil, especially for reactions that are sensitive to radical initiation or are run over long periods[13].

    • Purify Reagents: Ensure all reagents are free from peroxides or other potential radical initiators.

Issue 2: Low Yield of Bicyclo[1.1.1]pentane (BCP) Product

  • Symptom: The desired 1,3-disubstituted BCP is formed in low yield, with significant starting material remaining or a complex mixture of byproducts.

  • Causality: Low yields can stem from several factors:

    • Inaccurate Propellane Titer: The most common error is an incorrect estimation of the [1.1.1]propellane concentration, leading to improper stoichiometry.

    • Competing Polymerization: Even if uncontrolled precipitation is not observed, slow polymerization can consume the starting material and lower the yield of the desired product[5].

    • Inefficient Initiation (for Radical Reactions): The chosen radical initiation method (photochemical, thermal, or chemical) may not be optimal for the specific substrate, leading to incomplete conversion[15][16].

  • Troubleshooting Steps:

    • Verify Propellane Concentration: Before every experiment, re-titrate the stock solution. Its concentration can change over time. Follow the detailed protocol below.

    • Optimize Reaction Conditions:

      • Concentration: Run the reaction at a suitable dilution (e.g., ~0.1 M) to disfavor intermolecular polymerization.

      • Temperature: Keep the temperature as low as reasonably possible to suppress thermal decomposition and unwanted side reactions.

    • Consider Flow Chemistry: For radical reactions, continuous-flow synthesis can be highly effective. It allows for precise control over reaction time and temperature, minimizing the formation of polymeric byproducts and improving scalability and safety[17][18].

Issue 3: Formation of Rearrangement Byproducts

  • Symptom: NMR analysis shows the presence of 3-methylidenecyclobutene or related derivatives alongside the expected BCP product.

  • Causality: This is indicative of either thermal or acid-catalyzed rearrangement. The propellane cage can collapse under these conditions to form the more stable methylidenecyclobutane system[1][6].

  • Troubleshooting Steps:

    • Strict Temperature Control: Avoid any heating of [1.1.1]propellane solutions above room temperature unless the reaction specifically requires it and this rearrangement is the intended outcome. The thermal isomerization pathway becomes significant at temperatures approaching 100°C[1].

    • Buffer the Reaction: If your reaction generates acidic byproducts, consider adding a non-nucleophilic base (e.g., 2,6-lutidine) to prevent in-situ protonolysis of the remaining [1.1.1]propellane.

    • Reagent Purity: Ensure that reagents are not contaminated with protic or Lewis acids.

Experimental Protocols

Protocol 1: Determination of [1.1.1]Propellane Concentration via Thiophenol Quench

This protocol is a self-validating system for accurately determining the molarity of your propellane stock solution.

Materials:

  • [1.1.1]Propellane solution in an inert solvent (e.g., Et₂O or pentane).

  • Anhydrous deuterated chloroform (CDCl₃).

  • Thiophenol, freshly distilled or from a recently opened bottle.

  • Internal standard (e.g., 1,3,5-trimethoxybenzene), accurately weighed.

  • Argon or nitrogen supply.

  • Gas-tight syringe, NMR tube, and standard glassware.

Procedure:

  • Prepare the Standard Solution: Accurately weigh ~20 mg of 1,3,5-trimethoxybenzene into a small vial. Dissolve it in exactly 1.0 mL of CDCl₃.

  • Set up the Quench: In a clean, dry NMR tube under an inert atmosphere, add 0.4 mL of CDCl₃.

  • Sample the Propellane: Using a gas-tight syringe, carefully draw exactly 0.20 mL of your [1.1.1]propellane stock solution and inject it into the NMR tube containing CDCl₃.

  • Add the Standard: Add exactly 0.10 mL of the internal standard solution to the NMR tube.

  • Quench the Reaction: Add a drop of thiophenol (~5-10 µL, ensuring it is in excess) to the NMR tube. Cap the tube and shake gently. The reaction is instantaneous at room temperature[13].

  • Acquire ¹H NMR Spectrum: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 10 seconds) to allow for full relaxation of all relevant protons[14].

  • Calculate Concentration:

    • Identify the singlet from the internal standard (1,3,5-trimethoxybenzene, ~6.1 ppm, 3H).

    • Identify a well-resolved signal from the product, bicyclo[1.1.1]pentyl phenyl sulfide (e.g., the bridgehead proton multiplet).

    • Calculate the concentration using the following formula:

      • Concentration (M) = (Integration_Product / #H_Product) / (Integration_Standard / #H_Standard) * (Moles_Standard / Volume_Propellane)

Safe Handling and Reaction Workflow

The following workflow outlines the critical steps for safely handling [1.1.1]propellane and setting up a reaction.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis Phase start Synthesize or Receive [1.1.1]Propellane Solution store Store at ≤ -20°C Under Inert Atmosphere start->store titer Determine Concentration (Thiophenol Quench Protocol) store->titer setup Assemble & Flame-Dry Glassware Under Inert Atmosphere titer->setup Proceed to Reaction cool Cool Reaction Vessel (e.g., -78°C or 0°C) setup->cool add_reagents Add Substrates & Solvents via Syringe/Cannula cool->add_reagents add_prop Add Known Volume of [1.1.1]Propellane Solution Slowly add_reagents->add_prop react Stir for Designated Time at Controlled Temperature add_prop->react quench Quench Reaction Carefully (e.g., with sat. NH₄Cl) react->quench Reaction Complete extract Aqueous Workup & Extraction with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO₄) & Filter extract->dry concentrate Concentrate In Vacuo (No high heat!) dry->concentrate purify Purify Product (e.g., Low-Temp Column Chromatography) concentrate->purify end Characterize Product (NMR, GC-MS, etc.) purify->end

Caption: A generalized workflow for safe handling and reaction setup.

References

  • [1.1.1]Propellane - Wikipedia. Wikipedia. [Link]

  • [1.1.1]Propellane - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Compounds and methods based on [1.1.1]propellane - Google Patents.
  • Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Royal Society of Chemistry. [Link]

  • Highly Reactive Chemicals Hazard Class Standard Operating Procedure. The University of Arizona. [Link]

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]

  • Working with Highly Reactive Materials | Environmental Health & Safety. Georgia Institute of Technology. [Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental. [Link]

  • Synthesis of [1.1.1]Propellane and Subsequent Functionalization in Continuous-Flow Processes. Thieme. [Link]

  • Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Taylor & Francis Online. [Link]

  • Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. [Link]

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island. [Link]

  • Insertion of [1.1.1]propellane into aromatic disulfides. Beilstein Journal of Organic Chemistry. [Link]

  • Recent advances in the applications of [1.1.1]propellane in organic synthesis. ScienceDirect. [Link]

  • Poly([1.1.1]propellane). A novel rigid-rod polymer obtained by ring-opening polymerization breaking a carbon-carbon .sigma.-bond. ACS Publications. [Link]

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5. Beilstein Journal of Organic Chemistry. [Link]

  • Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]

  • [1.1.1]Propellane - American Chemical Society. American Chemical Society. [Link]

  • A) Reaction of [1.1.1]propellane (1) with radicals and anions. B) BCP‐Analogues of some selected pharmaceutical compounds. ResearchGate. [Link]

  • Rationalizing the diverse reactivity of [1.1.1]propellane through sigma-pi-delocalization. ResearchGate. [Link]

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature. [Link]

  • Reactivity of a spirobis(pentagerma[1.1.1]propellane). ResearchGate. [Link]

  • Photocatalytic Diheteroarylation of [1.1.1]Propellane for the Construction of 1,3-Diheteroaryl Bicyclo[1.1.1]pentanes. ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to the In Vitro ADME Properties of Bicyclo[1.1.1]pentane Bioisosteres

The transition from planar, sp2-hybridized aromatic rings to sp3-rich three-dimensional scaffolds represents a paradigm shift in modern medicinal chemistry. Known colloquially as "escaping flatland," this strategy direct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The transition from planar, sp2-hybridized aromatic rings to sp3-rich three-dimensional scaffolds represents a paradigm shift in modern medicinal chemistry. Known colloquially as "escaping flatland," this strategy directly addresses the clinical attrition of drug candidates caused by poor physicochemical and pharmacokinetic (PK) properties.

As a Senior Application Scientist evaluating structural modifications, I frequently encounter the limitations of traditional phenyl rings: they suffer from high crystal lattice energies (causing poor solubility) and are highly susceptible to Cytochrome P450 (CYP) mediated oxidation. Among the most successful 3D alternatives is the bicyclo[1.1.1]pentane (BCP) motif. This guide objectively compares the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) performance of BCP-containing compounds against their planar counterparts and provides the self-validating experimental protocols necessary to quantify these differences.

The Mechanistic Causality of BCP Superiority

To understand why BCP outperforms phenyl and tert-butyl groups in ADME assays, we must look at the fundamental physics and electron distribution of the molecule.

  • Thermodynamic Solubility: Phenyl rings are flat, allowing them to pack tightly into crystal lattices via π−π stacking. This high lattice energy requires significant thermodynamic work to disrupt during aqueous dissolution. BCP’s rigid, 3D geometry physically prevents this planar packing, drastically lowering the crystal lattice energy and driving up aqueous solubility.

  • Metabolic Stability: CYP450 enzymes frequently target the electron-rich π -clouds of phenyl rings, leading to rapid epoxidation and aromatic hydroxylation. BCP lacks π -electrons entirely. Its sterically shielded, sp3-hybridized carbon core is highly resistant to CYP-mediated oxidation, shifting metabolism to less reactive sites and extending the compound's in vitro half-life.

  • Passive Permeability: While highly lipophilic compounds often get trapped in the lipid bilayer of cell membranes, BCP strikes an optimal balance. It is smaller and less lipophilic than other 3D isosteres like cubane or bicyclo[2.2.2]octane, allowing it to act as a passive spacer that readily crosses membranes without excessive lipophilic entrapment.

BCP_Mechanism Phenyl Planar Phenyl Ring (sp2 hybridized) PiStack High π-π Stacking & Crystal Lattice Energy Phenyl->PiStack Physical Property CYP CYP450 Epoxidation & Aromatic Hydroxylation Phenyl->CYP Metabolic Liability PoorADME Poor Solubility & Rapid Hepatic Clearance PiStack->PoorADME CYP->PoorADME BCP Bicyclo[1.1.1]pentane (sp3 rich 3D core) SP3 Disrupted Planar Packing (Lower Lattice Energy) BCP->SP3 Physical Property NoPi Lack of π-Electrons (Steric Shielding) BCP->NoPi Metabolic Resistance GoodADME Enhanced Aqueous Solubility & High Metabolic Stability SP3->GoodADME NoPi->GoodADME

Figure 1: Mechanistic causality of ADME divergence between planar phenyl rings and 3D BCP isosteres.

Comparative ADME Performance Data

The theoretical advantages of BCP translate directly to measurable in vitro improvements. The incorporation of BCP as a non-classical bioisostere was famously validated by Pfizer in the optimization of a γ -secretase inhibitor, where replacing a fluorophenyl ring with a BCP moiety dramatically improved aqueous solubility and metabolic stability .

More recently, the development of the oral SERD ZN-c5 demonstrated that substituting an alkyl/phenyl tail with a BCP ring lowered the partition coefficient (LogD) and reduced hepatic clearance, enabling exceptional brain penetrance .

Below is a consolidated comparison of historical lead compounds and their BCP-modified analogs:

Compound Class / TargetParent ScaffoldBCP Bioisostere ModificationImpact on Kinetic SolubilityImpact on Permeability ( Papp​ )Impact on Metabolic Stability
γ -Secretase Inhibitor Fluorophenyl ringBCP core replacementIncreased by >10-foldMaintained high permeabilityHepatic clearance reduced by 40%
LpPLA2 Inhibitor (Darapladib) Phenyl ringBCP core replacementIncreased from <1 µM to 15 µMIncreased from 203 to 705 nm/sMaintained low intrinsic clearance
Resveratrol Analogs Phenol ringBCP-alcohol replacement32-fold increaseSlightly increasedShielded from rapid glucuronidation
SERD (ZN-c5 precursor) Alkyl/Phenyl tailBCP tail replacementHighly soluble at physiological pHBrain/Plasma ratio increased to >12Increased HLM half-life

Self-Validating Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility via Nephelometry

The Causality: We use Nephelometry over standard HPLC-UV because it measures forward-scattered laser light. When a compound crashes out of DMSO into an aqueous buffer, the insoluble particulates scatter the light. This provides a label-free, real-time detection of the exact concentration at which precipitation occurs, directly reflecting the compound's lattice energy disruption.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the BCP compound and its phenyl analog in 100% DMSO.

  • Dilution Gradient: Perform serial dilutions in a 96-well plate using PBS (pH 7.4) to achieve a concentration gradient (e.g., 1 µM to 500 µM). Critical: Ensure the final DMSO concentration remains constant at exactly 1% across all wells to prevent solvent-induced solubility artifacts.

  • Equilibration: Incubate the plate at 37°C for 2 hours on a plate shaker to allow thermodynamic equilibration of any precipitate.

  • Detection: Read the plate using a microplate nephelometer. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering is detected.

  • Self-Validation System: You must run Caffeine (highly soluble control, zero scattering) and Amiodarone (poorly soluble control, high scattering) alongside your test articles. If Amiodarone fails to scatter light, your laser alignment or incubation time is flawed, invalidating the run.

Protocol B: In Vitro Liver Microsomal Stability (HLM/MLM)

The Causality: This assay evaluates Phase I metabolic clearance. We utilize an NADPH regenerating system rather than a direct, single-bolus addition of NADPH. Because CYP450 enzymes rapidly deplete NADPH during oxidation, a regenerating system ensures zero-order kinetics for the cofactor. This guarantees that any observed compound degradation is strictly due to enzyme-substrate affinity (the metabolic liability of the ring), not cofactor starvation.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl 2​ .

  • Spiking: Add the test compound (BCP or Phenyl analog) to a final concentration of 1 µM.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

  • Self-Validation System: Run a parallel Minus-NADPH Control (buffer instead of the regenerating system). If your BCP compound degrades in this negative control, it indicates non-CYP mediated instability (e.g., chemical hydrolysis or thermal degradation), preventing you from falsely attributing the clearance to CYP metabolism.

ADME_Workflow Stock 10 mM DMSO Stock Solutions Solubility Kinetic Solubility (Nephelometry) Stock->Solubility Permeability Permeability (PAMPA / Caco-2) Stock->Permeability Metabolism Metabolic Stability (HLM / RLM) Stock->Metabolism Data LC-MS/MS & Data Analysis Solubility->Data Permeability->Data Metabolism->Data Lead Lead Candidate Selection Data->Lead Optimal ADME Profile Validation Control Validation (Caffeine, Minus-NADPH) Validation->Data Calibrates

Figure 2: Parallel in vitro ADME screening workflow with integrated self-validating test controls.

Conclusion

Substituting planar phenyl or tert-butyl groups with bicyclo[1.1.1]pentane is not merely a structural novelty; it is a calculated physicochemical maneuver. By systematically disrupting crystal lattice packing and eliminating the π -electrons targeted by hepatic CYP enzymes, BCP bioisosteres reliably rescue compounds suffering from poor solubility and rapid clearance. When paired with rigorous, self-validating ADME screening protocols, the BCP motif serves as a highly effective tool for advancing stalled drug discovery programs.

References

  • Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active gamma-secretase inhibitor. Journal of Medicinal Chemistry (2012). URL: [Link]

  • Discovery of ZN-c5, an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) with Improved Pharmacokinetics. Journal of Medicinal Chemistry (2020). URL:[Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry (2020). URL:[Link]

  • Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition (2024). URL:[Link]

Comparative

Comparative Study of 3-Cyclopropyl vs. 3-Phenylbicyclo[1.1.1]pentan-1-amine in Lead Optimization

Executive Summary & Scientific Rationale In contemporary medicinal chemistry, the over-reliance on flat, lipophilic aromatic rings is a primary driver of clinical attrition due to poor aqueous solubility and high off-tar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In contemporary medicinal chemistry, the over-reliance on flat, lipophilic aromatic rings is a primary driver of clinical attrition due to poor aqueous solubility and high off-target toxicity. To circumvent these issues, researchers are increasingly utilizing three-dimensional, sp³-rich scaffolds. The bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier non-classical bioisostere for para-phenyl, tert-butyl, and internal alkyne groups[1].

This guide provides an in-depth comparative analysis of two critical BCP building blocks: 3-phenylbicyclo[1.1.1]pentan-1-amine and 3-cyclopropylbicyclo[1.1.1]pentan-1-amine . While the 3-phenyl variant serves as an excellent spacer that maintains some aromatic character for necessary π-π stacking interactions[2], the 3-cyclopropyl variant represents a complete shift into aliphatic chemical space, maximizing the fraction of sp³ carbons (Fsp³) to drastically improve pharmacokinetic profiles[3].

Physicochemical Profiling: The Impact of Fsp³

The substitution of a phenyl ring with a cyclopropyl ring at the BCP bridgehead fundamentally alters the molecule's physicochemical properties.

Mechanistic Insight (The Inductive Effect): The BCP core is highly strained, forcing the internal C-C bonds to adopt high p-character. Consequently, the exocyclic bridgehead bonds possess unusually high s-character, which efficiently transmits inductive effects across the cage[3]. Because the phenyl group is electron-withdrawing relative to the cyclopropyl group, it inductively lowers the pKa of the distal amine. Therefore, the 3-cyclopropyl variant is slightly more basic. Furthermore, the cyclopropyl group drastically reduces the partition coefficient (LogP), enhancing aqueous solubility.

Table 1: Comparative Physicochemical Data
Property3-Phenylbicyclo[1.1.1]pentan-1-amine3-Cyclopropylbicyclo[1.1.1]pentan-1-amine
Molecular Formula C₁₁H₁₃NC₈H₁₃N
Molecular Weight 159.23 g/mol 123.20 g/mol
Fsp³ (Fraction sp³) 0.45 (5 out of 11 carbons)1.00 (8 out of 8 carbons)
Estimated XLogP3 ~2.5~1.5
Topological Polar Surface Area 26.0 Ų26.0 Ų
Amine Basicity (pKa) Lower (Inductive withdrawal by phenyl)Higher (Inductive donation by cyclopropyl)
Primary Structural Role Rigid spacer with π-interaction capabilityPurely aliphatic, lipophilicity-lowering spacer

Metabolic Stability & Pharmacokinetic Implications

A critical factor in lead optimization is metabolic clearance. Phenyl rings are highly susceptible to Cytochrome P450 (CYP450)-mediated aromatic hydroxylation, which can lead to rapid clearance or the formation of reactive, toxic phenolic intermediates.

Replacing the phenyl ring with a cyclopropyl group eliminates this specific metabolic liability. While cyclopropyl rings can theoretically undergo aliphatic oxidation, they are sterically hindered and generally exhibit superior stability in human liver microsomes (HLM). The BCP core itself is highly resistant to metabolic degradation, making the 3-cyclopropyl variant an exceptionally stable pharmacophore[1].

G A Traditional Motif (e.g., Biphenyl-amine) Low Fsp3, High LogP B 3-Phenyl BCP Amine Intermediate Fsp3 Maintains π-stacking A->B BCP Insertion (Spacer) C 3-Cyclopropyl BCP Amine High Fsp3, Low LogP Maximal Aliphatic Shift B->C Phenyl to Cyclopropyl (Aliphatic Bioisosterism)

Fig 1. Logical progression of bioisosteric replacement towards high Fsp³ chemical space.

Experimental Methodologies

To objectively validate the performance differences between these two building blocks when incorporated into a drug scaffold, the following self-validating experimental protocols must be employed.

Self-Validating Microsomal Stability Assay (In Vitro Clearance)

This assay determines the intrinsic clearance (CLint) and half-life (T₁/₂) of the compounds.

Causality & Validation: This protocol is designed as a self-validating system. A minus-NADPH control is included to distinguish true enzymatic metabolism from chemical instability. Verapamil (high clearance) and Warfarin (low clearance) are run in parallel to verify the metabolic competency of the microsomes. Cold acetonitrile is used to instantaneously denature proteins and quench the reaction, preventing skewed timepoint data.

G cluster_0 Assay Components Substrate Test Compound (1 µM final) Incubation Incubation at 37°C (Timepoints: 0, 5, 15, 30, 45 min) Substrate->Incubation Microsomes Liver Microsomes (0.5 mg/mL protein) Microsomes->Incubation NADPH NADPH Regeneration System NADPH->Incubation Quench Quench with Cold Acetonitrile (Contains Internal Standard) Incubation->Quench Stop Reaction Centrifuge Centrifugation (4000 rpm, 15 min, 4°C) Quench->Centrifuge Precipitate Proteins LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Calculate Half-life (T1/2) & Intrinsic Clearance (CLint) LCMS->Data

Fig 2. Self-validating high-throughput microsomal stability assay workflow.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock solution of the BCP-amine derivatives in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: Mix the test compound with human liver microsomes (final protein concentration: 0.5 mg/mL). Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regeneration system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At designated timepoints (0, 5, 15, 30, 45 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Reasoning: Acetonitrile precipitates the microsomal proteins, instantly halting CYP450 activity.

  • Separation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Reasoning: MRM provides the highest specificity and sensitivity for quantifying the remaining parent compound against the internal standard.

  • Data Processing: Plot the natural log of the remaining compound area ratio versus time to calculate T₁/₂ and CLint.

LogD(7.4) Determination via Shake-Flask Method

To empirically prove the lipophilicity reduction afforded by the cyclopropyl group, a Shake-Flask LogD assay is required.

Causality & Validation: Water and 1-octanol must be mutually pre-saturated before the experiment. If this step is skipped, the solvents will partition into each other during the assay, altering the phase volumes and invalidating the concentration calculations. Propranolol is used as a system validation control.

Step-by-Step Protocol:

  • Solvent Preparation: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours. Allow the phases to separate completely to achieve mutual saturation.

  • Spiking: Dissolve the BCP-amine test compound in the pre-saturated PBS phase to achieve a concentration of 100 µM.

  • Partitioning: Add an equal volume of pre-saturated 1-octanol to the aqueous solution in a sealed vial.

  • Equilibration: Shake the vials mechanically at 300 rpm for 1 hour at room temperature (25°C) to ensure complete thermodynamic distribution of the compound between the two phases.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 10 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully sample both the octanol and aqueous phases. Quantify the concentration of the compound in each phase using LC-MS/MS.

  • Calculation: Calculate LogD(7.4) = Log₁₀([Concentration in Octanol] / [Concentration in PBS]).

Sources

Validation

A Head-to-Head Comparison of Bicyclo[1.1.1]pentane (BCP) and Cubane as Bioisosteres in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with improved efficacy and developability, medicinal chemists are increasingly venturing beyond "flatland" – the realm of planar, aromatic structures that have long dominat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutics with improved efficacy and developability, medicinal chemists are increasingly venturing beyond "flatland" – the realm of planar, aromatic structures that have long dominated drug design.[1] The strategic replacement of aromatic rings, particularly the ubiquitous phenyl group, with three-dimensional, saturated bioisosteres has emerged as a powerful tactic to enhance a drug candidate's physicochemical and pharmacokinetic properties.[2][3][4] Among the most promising non-classical bioisosteres are two caged hydrocarbons: bicyclo[1.1.1]pentane (BCP) and cubane.

This guide provides an in-depth, head-to-head comparison of BCP and cubane, offering researchers, scientists, and drug development professionals a data-driven perspective on their relative merits. We will delve into their structural and electronic properties, impact on key absorption, distribution, metabolism, and excretion (ADME) parameters, and synthetic accessibility, all supported by experimental data and validated protocols.

The Rationale for Phenyl Ring Bioisosteres: Escaping Flatland

The phenyl group is a cornerstone of medicinal chemistry, present in approximately 45-50% of all approved drugs.[1][5] Its rigid structure provides an excellent scaffold for orienting functional groups for target engagement. However, the planarity and high sp2-carbon character of the phenyl ring often contribute to undesirable properties, such as poor aqueous solubility, high metabolic liability through oxidative metabolism by cytochrome P450 (CYP) enzymes, and increased non-specific binding.[1][5][6]

Saturated, three-dimensional bioisosteres like BCP and cubane address these liabilities by increasing the fraction of sp3-hybridized carbons (Fsp3).[1] This fundamental structural change can disrupt planarity and π-stacking interactions, leading to improved solubility and reduced non-specific binding, while the high s-character of their C-H bonds often imparts greater metabolic stability.[2][3][4]

Bioisostere_Concept cluster_0 Traditional Scaffold cluster_1 Challenges cluster_2 3D Bioisosteres cluster_3 Improved Properties Phenyl_Ring Phenyl Ring (Planar, sp2-rich) Properties Poor Solubility Metabolic Liability Non-specific Binding Phenyl_Ring->Properties often leads to BCP BCP (3D, sp3-rich) Properties->BCP addressed by Cubane Cubane (3D, sp3-rich) Properties->Cubane addressed by Improved_Properties Enhanced Solubility Increased Metabolic Stability Reduced Non-specific Binding BCP->Improved_Properties Cubane->Improved_Properties

Caption: The strategic replacement of a planar phenyl ring with 3D bioisosteres like BCP and cubane can mitigate common drug development challenges.

Physicochemical Properties: A Data-Driven Showdown

The choice between BCP and cubane often hinges on the subtle yet significant differences in their physicochemical properties. The following table summarizes these key parameters, providing a foundation for rational bioisostere selection.

Propertypara-PhenylBicyclo[1.1.1]pentane (BCP)CubaneKey Insights & Causality
Geometry Planar3D, Caged3D, CagedThe 3D nature of BCP and cubane disrupts molecular planarity and crystal packing, which can lead to significant improvements in aqueous solubility.[7]
Bridgehead Distance (Å) ~2.79[8][9]~1.85[9]~2.72[8][9]Cubane is an excellent geometric mimic of the para-phenyl spacer distance.[2][3][4][8] BCP provides a much shorter, rigid linker, which can be advantageous for probing different regions of a binding pocket.[9][10]
Exit Vector 180°180°180°Both scaffolds perfectly replicate the linear 180° exit vector of a para-substituted benzene ring, preserving the orientation of substituents for target binding.[10]
Lipophilicity (cLogP) Parent DependentGenerally LowerGenerally Lower (but can be higher than BCP)The replacement of a C6 aryl ring with a C5 (BCP) or C8 (cubane) saturated core reduces lipophilicity. BCP, having fewer carbon atoms, is typically the least lipophilic of the three.[9]
Aqueous Solubility Often LowSignificantly ImprovedGenerally ImprovedIncreased Fsp3 character and disruption of π-stacking lead to enhanced solubility for both BCP and cubane analogues.[6][9][11][12] In some cases, BCP has been shown to improve aqueous solubility by over 50-fold.[6]
Metabolic Stability Susceptible to OxidationGenerally ImprovedGenerally ImprovedThe strained C-H bonds in BCP and cubane have high s-character, making them less susceptible to oxidative metabolism by CYP enzymes compared to the phenyl ring.[2][3][4]

Impact on Pharmacological Properties: Case Studies

The ultimate test of a bioisostere is its ability to maintain or improve biological activity while enhancing developability. The effects are highly context-dependent, as the interaction with the biological target is paramount.

Drug Candidate/TargetPhenyl Analogue PropertyBCP Analogue PropertyCubane Analogue PropertyOutcome & Insights
γ-Secretase Inhibitor Potent, but with suboptimal oral absorptionEquipotent, with improved solubility, permeability, and oral absorption.[12]N/AThis seminal example from Pfizer demonstrated that BCP could maintain potency while dramatically improving the overall ADME profile, largely by increasing solubility.[1][12]
Lumacaftor (Cystic Fibrosis) CLint = 11.96 μL/min/10^6 cellsN/ACLint = 6.98 μL/min/10^6 cells; Improved solubility at all pH values.[2][4]The cubane analogue showed increased metabolic stability and superior, pH-independent solubility, highlighting its potential to improve oral absorption.[2][4]
Leteprinim (Neuroprotective) 38% differentiated neuronsN/A48% differentiated neuronsThe cubane analogue demonstrated superior biological activity compared to the parent phenyl compound, showcasing that these scaffolds can do more than just improve physicochemical properties.[13]
Antimalarial Series PotentEquipotent, with significantly improved metabolic properties.Improved in vitro potency, but with reduced metabolic stability.[14]This study provides a direct comparison where BCP was the superior choice for improving metabolic stability, while cubane, despite boosting potency, introduced a metabolic liability.[14]

Senior Scientist's Perspective: The choice between BCP and cubane is a strategic decision based on the specific challenges of a drug discovery program. If the primary goal is to maintain the precise spatial relationship of a para-substituted phenyl ring, cubane is the geometrically superior choice.[4] However, if the program can tolerate a shorter linker and the key objectives are to maximize solubility and minimize lipophilicity, BCP is often the more effective option.[9] The context of the target and the nature of the binding pocket are crucial; sometimes the shorter BCP linker can access interactions unavailable to the longer phenyl or cubane scaffolds.

Synthetic Accessibility: A Practical Consideration

A significant factor in the adoption of these bioisosteres is their synthetic accessibility. Both BCP and cubane chemistry have advanced considerably in recent years.

  • Bicyclo[1.1.1]pentane (BCP): The synthesis of BCP derivatives has become increasingly routine. Key starting materials like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid are accessible on a large scale.[15] Modern methods allow for the direct conversion of carboxylic acids into BCP boronic esters, which are versatile intermediates for further functionalization.[2][16]

  • Cubane: The synthesis of cubane is historically more challenging and often requires multi-step sequences.[13][17] However, recent breakthroughs have provided more expedient routes to 1,2-, 1,3-, and 1,4-disubstituted cubane building blocks, removing a major barrier to their adoption in medicinal chemistry.[2][3][4] Cubane-1,4-dicarboxylic acid is a common and versatile starting material.[3][17]

Experimental Protocols for Bioisostere Evaluation

To rigorously compare phenyl analogues with their BCP and cubane counterparts, a suite of standardized in vitro assays is essential. Here, we provide detailed, step-by-step methodologies for three critical experiments.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare 1 µM Test Compound mix Combine Compound, Microsomes, & Buffer prep_compound->mix prep_microsomes Prepare 0.5 mg/mL Liver Microsomes prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System prewarm Pre-warm to 37°C mix->prewarm start_reaction Initiate with NADPH prewarm->start_reaction time_points Aliquot at 0, 5, 15, 30, 45, 60 min start_reaction->time_points quench Quench with Acetonitrile (+ Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate % Remaining & Intrinsic Clearance (CLint) lcms->calculate

Caption: Workflow for a typical in vitro microsomal stability assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 100 µM in acetonitrile/water).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).

    • Thaw liver microsomes (human or other species) on ice and dilute to a working concentration (e.g., 1 mg/mL in buffer).[8]

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, combine the test compound (final concentration 1 µM), liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.[18]

    • Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.[5][19]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[8][18]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture.[18]

  • Sample Processing and Analysis:

    • Immediately terminate the reaction by adding the aliquot to a 2-3 fold excess of cold acetonitrile containing an internal standard.[20]

    • Vortex and centrifuge the samples at high speed (e.g., >3000 g) for 10-15 minutes to pellet the precipitated proteins.[8]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint). A lower CLint value indicates greater metabolic stability.[4]

Aqueous Solubility Assay (Shake-Flask Method)

This assay determines the thermodynamic equilibrium solubility of a compound, a critical parameter for predicting oral absorption.

Methodology:

  • Preparation:

    • Add an excess amount of the solid test compound (to ensure saturation) to a glass vial.[21]

    • Add a precise volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[9][14]

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9][14][21] A shaker or rotator is used for this purpose.

  • Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9][14]

  • Quantification:

    • Prepare a standard calibration curve of the test compound in the same buffer.

    • Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[9][14]

  • Data Analysis:

    • The measured concentration from the saturated solution represents the thermodynamic solubility of the compound under the tested conditions. The assay should be run in triplicate.

Target Binding and Non-Specific Binding Assay

Evaluating how a bioisosteric replacement affects target affinity and non-specific binding is crucial. A radioligand binding assay is a common method for this.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer specific to the target receptor/enzyme.

    • Prepare a solution of the target (e.g., cell membrane preparation, purified protein).

    • Prepare a solution of a radiolabeled ligand ([³H]-ligand) known to bind to the target.

    • Prepare serial dilutions of the unlabeled test compounds (phenyl, BCP, and cubane analogues).

  • Assay Setup:

    • Total Binding: In assay tubes/plates, combine the target preparation, radioligand, and assay buffer.

    • Non-Specific Binding (NSB): In a separate set of tubes, combine the target preparation, radioligand, assay buffer, and a high concentration of a known, unlabeled ligand to saturate the specific binding sites.[22]

    • Competitive Binding: In another set of tubes, combine the target preparation, radioligand, assay buffer, and the various concentrations of the test compounds.

  • Incubation and Separation:

    • Incubate all tubes at a specific temperature for a defined period to reach binding equilibrium.

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter (e.g., Whatman GF/C), followed by washing with cold assay buffer.[22] The filters trap the target-bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) on each filter using a liquid scintillation counter.[22]

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of test compound that inhibits 50% of specific binding), which can be converted to a Ki (inhibition constant) to reflect the compound's binding affinity.

Conclusion: A Strategic Choice in the Medicinal Chemist's Toolkit

Both Bicyclo[1.1.1]pentane and cubane are powerful, validated bioisosteres that offer a strategic escape from the limitations of the phenyl ring. They are not interchangeable, and the selection of one over the other should be a data-driven decision rooted in the specific objectives of a drug discovery program.

  • Choose Cubane when: The primary goal is to mimic the exact geometry and spacer distance of a para-substituted phenyl ring, and synthetic accessibility is not a limiting factor. Its proven ability to enhance metabolic stability and solubility makes it a strong contender.[2][4]

  • Choose BCP when: The program requires a significant boost in aqueous solubility and a reduction in lipophilicity.[6][9] Its shorter bridgehead distance offers an opportunity to explore new interactions within the target's binding site, and its synthetic accessibility is a significant practical advantage.[10][15]

Ultimately, the empirical evaluation of both scaffolds within a given chemical series is the most reliable path forward. By employing the rigorous experimental protocols detailed in this guide, drug discovery teams can make informed decisions, accelerating the design of safer, more effective medicines with superior pharmacokinetic profiles.

References

  • Cubanes in Medicinal Chemistry - ACS Publications - American Chemical Society. (2018, August 23).
  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert - PharmaBlock.
  • General Access to Cubanes as Benzene Bioisosteres - PMC - NIH.
  • Assessing the improved pharmacokinetic properties of cubane-containing drugs - Benchchem.
  • General Access to Cubanes as Benzene Bioisosteres - ResearchGate. (2023, April 4).
  • Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring | TCI AMERICA.
  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry - Thieme E-Books & E-Journals.
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research - BLDpharm. (2021, December 15).
  • Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC - NIH.
  • Cubane vs. Bicyclo[1.1.1]pentane: A Head-to-Head Geometric Comparison as Benzene Bioisosteres - Benchchem.
  • Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design - 中国药科大学学报. (2022, January 3).
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (2024, August 14).
  • Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres - PubMed. (2017, April 20).
  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials | Journal of Medicinal Chemistry - ACS Publications. (2020, July 17).
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC - NIH.
  • Synthesis.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | The Journal of Organic Chemistry - ACS Publications. (2021, June 24).
  • (PDF) Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres - ResearchGate. (2020, June 16).
  • Microsomal Stability - In Vitro Assay - Charnwood Discovery.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. (2022, November 1).
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. (2023, May 16).
  • Cubanes in Medicinal Chemistry - ACS Publications - American Chemical Society. (2018, August 23).
  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024, December 9).
  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC. (2024, July 9).
  • General Access to Cubanes as Benzene Bioisosteres - PMC - NIH.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).
  • Seeking Nonspecific Binding: Assessing the Reliability of Tissue Dilutions for Calculating Fraction Unbound - PMC.
  • Assay Protocol Book - PDSP.
  • Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. (2015, March 23).
  • Microsomal Stability Assay Protocol - AxisPharm.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • Direct synthesis of bicyclo[1.1.1]pentane (BCP) boronates from carboxylic acids - PubMed. (2026, February 23).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
  • Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks | Organic Letters - ACS Publications. (2014, July 28).
  • A Revised Photo-Flow Protocol to Cubane-1,4-Dicarboxylate for Reliable Access to Cuneane Acids | ChemRxiv. (2025, December 4).
  • Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC.
  • Bicyclo[1.1.1]pentane (BCP) in Drug Design: Benzene Bioisostere & 3D Scaffold - AiFChem. (2026, March 27).

Sources

Comparative

The Definitive Guide to 3-Substituted Bicyclo[1.1.1]pentan-1-amines: SAR and Bioisosteric Performance

Executive Summary & Mechanistic Rationale In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a critical strategy for improving pharmacokinetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a critical strategy for improving pharmacokinetic (PK) profiles. Bicyclo[1.1.1]pentan-1-amines (BCPAs) have emerged as premier bioisosteres for anilines and tert-butyl groups[1].

Historically, medicinal chemists relied on anilines to occupy hydrophobic pockets and establish linear exit vectors. However, anilines suffer from severe metabolic liabilities—specifically, susceptibility to cytochrome P450-mediated oxidation, which leads to reactive, potentially genotoxic metabolites (e.g., quinone imines), and rapid metabolic clearance[2].

BCPAs solve this "flatland" problem by maximizing the fraction of sp3-hybridized carbons (Fsp3). The rigid, three-dimensional structure of the BCP core perfectly mimics the 180° exit vector of a para-substituted phenyl ring, albeit with a slightly shorter bridgehead-to-bridgehead distance of ~1.85 Å[3]. This geometric fidelity allows 3-substituted BCPAs to maintain critical target interactions while completely escaping the metabolic vulnerabilities of sp2-aromatic systems[2].

SAR_Rationale cluster_0 Traditional Moieties cluster_1 Modern Bioisostere Aniline Aniline (Flat, sp2-hybridized) BCPA 3-Substituted BCPA (3D, High Fsp3, 180° Vector) Aniline->BCPA Bioisosteric Replacement Tox Metabolic Oxidation & Genotoxicity Aniline->Tox Clearance Rapid Clearance Aniline->Clearance tButyl tert-Butyl (Aliphatic, no exit vector) tButyl->BCPA Vector Addition tButyl->Clearance Stable Metabolic Stability & High Permeability BCPA->Stable

Figure 1: Bioisosteric rationale for replacing anilines and tert-butyl groups with 3-substituted BCPAs.

Performance Comparison: BCPA vs. Traditional Alternatives

To objectively evaluate the structure-activity relationship (SAR), we must compare the physicochemical and PK profiles of BCPAs against their traditional counterparts. A landmark case study demonstrating this advantage involves the optimization of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. In this development program, an aniline-generating benzamide moiety was replaced with a BCP bioisostere[2].

Causality of Experimental Choices: The transition to a BCPA was driven by the necessity to halt rapid amide hydrolysis. Aniline derivatives are rapidly cleaved in vivo, leading to high clearance and toxicity. The steric bulk and lack of a planar pi-system in the BCP core sterically shield the adjacent amine/amide from enzymatic hydrolysis while preserving the linear vector required for optimal receptor binding[2].

Table 1: Comparative Physicochemical & PK Performance
ParameterAniline Derivativetert-Butylamine3-Substituted BCPAMechanistic Causality
Geometry & Vector Flat, 2D (sp2)3D, tetrahedral (sp3)3D, rigid 180° vectorBCP mimics the para-substitution vector of anilines (~1.85 Å) without the planar liabilities[3].
Fsp3 Low (< 0.3)HighHigh (> 0.7)Increased sp3 character disrupts planar pi-stacking, lowering crystal lattice energy and improving aqueous solubility[1].
Metabolic Stability Poor (Rapid oxidation)ModerateExcellentBCP lacks an electron-rich pi-system, preventing CYP450-mediated oxidation and genotoxic metabolite formation[2].
Clearance (mL/min/kg) High (> 30)ModerateLow (< 5)The unique steric bulk of the BCP core shields adjacent amides from enzymatic hydrolysis, drastically extending half-life[2].

Experimental Protocols: Synthesis and Validation

Historically, the synthesis of 3-substituted BCPAs relied on hazardous reagents (e.g., highly toxic and explosive hydrazoic acid) and complex lithiation steps[4]. Recent paradigm-shifting advances in radical chemistry now enable the direct, scalable amination of highly strained[1.1.1]propellane[1].

The following self-validating protocol details a radical strain-release functionalization, ensuring high yield, safety, and reproducibility.

Protocol: One-Pot Radical Amination of [1.1.1]Propellane

Objective: Synthesize 3-functionalized bicyclo[1.1.1]pentan-1-amines circumventing toxic intermediates. Self-Validation Checkpoint: The use of a tin-free, photoirradiation-free system utilizing Iron(II) phthalocyanine[Fe(Pc)] ensures the reaction proceeds via a controlled radical mechanism without heavy transition-metal contamination in the final active pharmaceutical ingredient (API)[1].

Step 1: Reagent Preparation & Initiation

  • Action: In a flame-dried Schlenk tube under an argon atmosphere, dissolve [1.1.1]propellane (1.0 equiv) and the desired amine precursor (e.g., an N-substituted amide or hydrazine derivative) in an anhydrous ethereal solvent.

  • Causality: The argon atmosphere prevents premature quenching of the radical initiator by ambient oxygen. [1.1.1]propellane possesses exceptional reactivity across its central bond due to extreme ring strain (~66.6 kcal/mol), making it an ideal radical acceptor[3].

Step 2: Radical Generation

  • Action: Add catalytic Iron(II) phthalocyanine[Fe(Pc)] (5 mol%), followed by tert-butyl hydroperoxide (TBHP) as the oxidant and Cs2CO3 as an additive[1].

  • Causality: Fe(Pc) acts as a highly efficient, mild single-electron transfer (SET) catalyst. TBHP generates the initial radical, which abstracts a hydrogen or adds to the precursor to form a heteroatom-centered or carbon-centered radical[1].

Step 3: Strain-Release Addition

  • Action: Stir the mixture at room temperature for 12 hours. Monitor the conversion via GC-MS or 1H NMR (specifically looking for the disappearance of the [1.1.1]propellane singlet at ~2.0 ppm).

  • Causality: The generated radical attacks the central C-C bond of the propellane. The massive release of ring strain thermodynamically drives the irreversible formation of the bicyclo[1.1.1]pentyl radical intermediate[1].

Step 4: Termination and Functionalization

  • Action: The BCP radical intermediate undergoes cross-coupling or hydrogen atom transfer (HAT) to yield the 1,3-disubstituted BCPA. Quench the reaction with saturated aqueous Na2S2O3 and extract with EtOAc.

  • Validation: Purify via silica gel chromatography. The structural integrity of the 3-substituted BCPA is confirmed by 13C NMR, specifically noting the characteristic bridgehead carbons (~50-60 ppm) and methylene bridge carbons (~45-55 ppm).

Protocol_Workflow Propellane [1.1.1]Propellane (Strained Precursor) Addition Strain-Release Addition Propellane->Addition Radical Radical Generation (Fe(Pc) + TBHP) Radical->Addition Intermediate C-Centered BCP Radical Addition->Intermediate Product 3-Substituted BCP-1-amine Intermediate->Product Functionalization

Figure 2: Self-validating synthetic workflow for 3-substituted BCPAs via radical strain-release.

Conclusion

The strategic incorporation of 3-substituted bicyclo[1.1.1]pentan-1-amines represents a paradigm shift in SAR optimization. By leveraging the unique 3D geometry and strain-release synthetic methodologies, drug development professionals can systematically engineer out the metabolic liabilities of traditional anilines while enhancing solubility, membrane permeability, and target affinity.

References

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines Source: PMC / Frontiers in Chemistry URL:[Link][1]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: JACS Au (ACS Publications) URL:[Link][3]

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors Source: PMC / ACS Medicinal Chemistry Letters URL:[Link][2]

  • Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction Source: Organic Letters (ACS Publications) URL:[Link][4]

Sources

Validation

In Vivo Efficacy of Bicyclo[1.1.1]pentane (BCP) Bioisosteres: A Comparative Guide

The pharmaceutical industry’s paradigm shift toward "escaping flatland" has driven the search for saturated, three-dimensional bioisosteres to replace planar aromatic rings. Among these, the bicyclo[1.1.1]pentane (BCP) m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pharmaceutical industry’s paradigm shift toward "escaping flatland" has driven the search for saturated, three-dimensional bioisosteres to replace planar aromatic rings. Among these, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a premier non-classical bioisostere for para-substituted phenyl and tert-butyl groups.

This guide objectively compares the in vivo performance of BCP-containing drug candidates against their traditional phenyl or aliphatic counterparts, providing mechanistic insights, comparative data, and self-validating experimental protocols for pharmacokinetic (PK) and pharmacodynamic (PD) evaluation.

Mechanistic Rationale: The Causality of BCP's Superiority

Replacing a planar para-phenyl ring with a BCP cage fundamentally alters a molecule's physicochemical properties, directly causing downstream improvements in in vivo efficacy. As an Application Scientist, it is critical to understand the physical chemistry driving these biological outcomes:

  • Enhanced Aqueous Solubility via Fsp³: Phenyl rings are flat, sp²-hybridized structures that often pack tightly in crystal lattices, leading to poor aqueous solubility. BCP is an sp³-rich, 3D cage. Increasing the fraction of sp³ carbons (Fsp³) disrupts crystal packing, lowering the melting point and thermodynamically driving aqueous solubility.

  • Reduced Lipophilicity (LogP) and Non-Specific Binding: With only five carbons compared to the six of a benzene ring, BCP is less lipophilic. Furthermore, the lack of a π-electron cloud eliminates non-specific π-π stacking with off-target proteins, significantly reducing the volume of distribution ( Vd​ ) into non-target tissues and lowering toxicity.

  • Metabolic Shielding: Phenyl rings are highly susceptible to cytochrome P450 (CYP450)-mediated aromatic oxidation. The rigid, highly strained C-C bonds of the BCP cage are chemically inert to these oxidative pathways. Additionally, the steric bulk of BCP can shield adjacent labile bonds (such as amides) from enzymatic hydrolysis.

BioisostereLogic A para-Phenyl (Flat, sp2-rich) B Bicyclo[1.1.1]pentane (3D, sp3-rich) A->B Bioisosteric Replacement C High Lipophilicity Poor Solubility A->C D Metabolic Liability (e.g., Oxidation) A->D E Improved Aqueous Solubility B->E F Enhanced Metabolic Stability B->F G Increased in vivo Exposure (AUC/Cmax) E->G F->G

Fig 1: Logical causality of replacing a phenyl ring with a BCP moiety to improve in vivo exposure.

Comparative Case Studies & In Vivo Data

Case Study 1: γ-Secretase Inhibitors (Alzheimer's Disease)

In the optimization of γ-secretase inhibitors (e.g., BMS-708,163 analogues), researchers at Pfizer replaced a central para-fluorophenyl ring with a BCP motif . While the in vitro enzyme inhibition remained equipotent, the in vivo pharmacokinetic profile was drastically transformed. The BCP analogue demonstrated superior passive permeability and aqueous solubility, which translated to a ~4-fold increase in both maximum plasma concentration ( Cmax​ ) and Area Under the Curve (AUC) in mouse models.

Table 1: In Vivo PK Comparison of γ-Secretase Inhibitors (Mouse Model)

ParameterCompound 1 (p-Fluorophenyl)Compound 3 (BCP Bioisostere)Fold Improvement
Aqueous Solubility < 1 µg/mL> 50 µg/mL> 50x
Passive Permeability LowHighN/A
Cmax​ (PO) Baseline~4.0x Baseline4x
AUC (PO) Baseline~4.0x Baseline4x
Case Study 2: IDO1 Inhibitors (Immuno-Oncology)

Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors often suffer from poor metabolic stability due to amide hydrolysis. By replacing the central phenyl ring with a BCP core, researchers successfully mitigated the amide hydrolysis potential of the D-pocket aryl amide moiety . The BCP core sterically and electronically protected the adjacent amide bond, resulting in a compound with low clearance, a long elimination half-life, and high oral bioavailability in rat and dog models.

Table 2: In Vivo PK Comparison of IDO1 Inhibitors (Rat Model)

ParameterOriginal Hit (Phenyl Core)Lead Compound 2 (BCP Core)Performance Shift
Primary Clearance Mechanism Extensive Amide HydrolysisHydrolysis BlockedCausally linked to BCP steric bulk
In Vivo Clearance (CL) High (> 40 mL/min/kg)Low (< 10 mL/min/kg)> 4x Reduction
Half-life ( t1/2​ ) < 1 hour> 4 hoursSignificant Extension
Oral Bioavailability (%F) < 10%> 60%> 6x Increase
Case Study 3: Ionizable Lipids for mRNA Delivery (CRISPR/Cas9)

Moving beyond small molecules, BCP has been integrated into the hydrophobic tails of ionizable lipids for Lipid Nanoparticle (LNP) formulation. A 2024 study demonstrated that 3D BCP-core lipids (BCP-NC2-C12) significantly outperformed 2D benzene and cyclohexane analogues for in vivo mRNA delivery to the liver and spleen .

Table 3: In Vivo Efficacy of Ionizable Lipids (Mouse Model, 0.5 mg/kg mRNA)

LNP FormulationStructural CoreLiver Transfection EfficiencyPCSK9 Protein Reduction (CRISPR)
Benzene-LNP 2D PlanarBaseline< 20%
MC3-LNP (Clinical Std) Dilinoleic1x~40%
BCP-NC2-C12 LNP 3D BCP Cage25x vs MC3~90%

Experimental Protocol: Self-Validating In Vivo PK Workflow

To objectively compare a BCP-modified candidate against its phenyl predecessor, a rigorous, self-validating pharmacokinetic workflow must be employed. The following protocol ensures data integrity through internal standards, mass balance checks, and controlled dosing.

PKWorkflow Step1 Step 1: Formulation Prepare BCP & Phenyl variants in 5% DMSO / 95% Saline Step2 Step 2: In Vivo Dosing Administer IV (1 mg/kg) and PO (5 mg/kg) to C57BL/6 mice Step1->Step2 Step3 Step 3: Serial Sampling Collect plasma via tail vein at 0.25, 0.5, 1, 2, 4, 8, 24h Step2->Step3 Step4 Step 4: LC-MS/MS Precipitate proteins; quantify using stable isotope internal std Step3->Step4 Step5 Step 5: PK Analysis Calculate CL, Vd, t1/2, AUC, and %F via Non-Compartmental Analysis Step4->Step5

Fig 2: Step-by-step experimental workflow for comparative in vivo pharmacokinetic profiling.

Step-by-Step Methodology

Phase 1: Formulation & Quality Control

  • Vehicle Selection: Dissolve the BCP compound and the Phenyl control in a standardized vehicle (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline). Causality Check: BCP compounds typically require less cosolvent due to higher aqueous solubility. Record the exact thermodynamic solubility before dosing.

  • Dose Verification: Quantify the dosing solutions via HPLC-UV prior to administration to ensure the administered dose is within ±5% of the target concentration.

Phase 2: In Vivo Administration (Rodent Model)

  • Animal Prep: Fast male C57BL/6 mice (n=3 per route/compound) for 12 hours prior to oral (PO) dosing to eliminate food-effect variables. Intravenous (IV) groups do not require fasting.

  • Dosing: Administer 1 mg/kg IV via the lateral tail vein. Administer 5 mg/kg PO via oral gavage.

Phase 3: Sampling & Self-Validating Extraction

  • Blood Collection: Collect 50 µL of blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 × g for 10 mins at 4°C to isolate plasma.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing a structurally similar Stable Isotope-Labeled Internal Standard (SIL-IS) to 50 µL of plasma.

  • Validation Check: The use of a SIL-IS corrects for matrix effects and extraction recovery variations, ensuring the LC-MS/MS readout is an absolute, self-validated quantification.

Phase 4: LC-MS/MS & Non-Compartmental Analysis (NCA)

  • Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Generate a standard curve (1-1000 ng/mL) in blank mouse plasma. Acceptance criteria: R² > 0.99, Quality Control (QC) samples within ±15% of nominal values.

  • Data Synthesis: Input concentration-time data into PK software (e.g., Phoenix WinNonlin). Calculate Clearance ( CL ), Volume of Distribution ( Vss​ ), Half-life ( t1/2​ ), and AUC.

  • Bioavailability Calculation: Calculate absolute oral bioavailability ( F ) using the formula: F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

References

  • Stepan, A. F. et al. "Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor." Journal of Medicinal Chemistry 55.7 (2012): 3414-3424.[Link]

  • Pu, Q. et al. "Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors." ACS Medicinal Chemistry Letters 11.8 (2020): 1548-1554.[Link]

  • Wu, S. et al. "Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing." Journal of the American Chemical Society 146.50 (2024): 34733-34742.[Link]

Comparative

The Ascendancy of the Bicyclo[1.1.1]pentane (BCP) Scaffold: A Comparative Guide to Enhanced Metabolic Stability Over Phenyl Counterparts

For the attention of Researchers, Scientists, and Drug Development Professionals. In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, the strategic replacement of labile structural mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, the strategic replacement of labile structural motifs is a cornerstone of modern medicinal chemistry. The phenyl ring, a ubiquitous fragment in numerous drug candidates, often presents a metabolic liability, susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This guide provides an in-depth comparative analysis of the metabolic stability of bicyclo[1.1.1]pentane (BCP) analogs versus their traditional phenyl counterparts, supported by experimental data and detailed protocols. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to leverage the BCP scaffold for the development of more robust and efficacious drug candidates.

The Phenyl Ring: A Double-Edged Sword in Drug Design

The phenyl group is a versatile building block, offering a rigid scaffold for the precise spatial orientation of functional groups and engaging in favorable π-π stacking interactions with biological targets.[1] However, its very nature as an electron-rich aromatic system renders it a prime substrate for oxidative metabolism. This metabolic vulnerability can lead to rapid clearance, poor oral bioavailability, and the formation of potentially reactive metabolites, all of which are undesirable characteristics in a drug candidate.[2]

The primary route of phenyl ring metabolism is through oxidation by CYP enzymes, leading to the formation of arene oxides. These intermediates can then rearrange to form phenols or be hydrated to dihydrodiols.[3] This metabolic cascade not only deactivates the parent compound but can also introduce toxicological risks.

The Bicyclo[1.1.1]pentane (BCP) Moiety: A Superior Bioisostere for Metabolic Stability

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a highly effective non-classical bioisostere of the para-substituted phenyl ring.[4][5][6] Its rigid, three-dimensional structure mimics the linear trajectory of a 1,4-disubstituted phenyl ring, allowing it to maintain or even improve upon the biological activity of the parent compound.[1] Crucially, the BCP core is composed entirely of sp³-hybridized carbons, lacking the π-system that makes the phenyl ring susceptible to oxidative metabolism.[2] This inherent resistance to CYP-mediated oxidation is the primary driver behind the significantly improved metabolic stability observed in BCP-containing analogs.

The substitution of a phenyl ring with a BCP moiety can lead to several advantageous modifications in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including:

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds significantly reduces the likelihood of oxidative metabolism, leading to a longer half-life and increased systemic exposure.[2][7]

  • Improved Solubility: The three-dimensional and less planar nature of the BCP scaffold can disrupt crystal packing and improve aqueous solubility.[4][7]

  • Reduced Non-Specific Binding: The lower lipophilicity of the BCP group compared to a phenyl ring can decrease non-specific binding to plasma proteins and other biological macromolecules.[1]

Comparative Metabolic Stability: Experimental Evidence

The theoretical advantages of the BCP scaffold are consistently borne out by experimental data. In vitro metabolic stability assays, typically employing liver microsomes or hepatocytes, provide a reliable means of comparing the intrinsic clearance and half-life of compounds.[8][9] These assays monitor the rate of disappearance of the parent drug over time when incubated with metabolically active liver fractions.[9]

A compelling example of the BCP-conferred metabolic advantage is seen in the development of a γ-secretase inhibitor. The replacement of a phenyl ring with a BCP moiety resulted in a compound with not only equipotent enzyme inhibition but also significantly improved metabolic stability, passive permeability, and aqueous solubility.[7][10]

Another study on a series of novel open-source antimalarials demonstrated that a BCP analog was equipotent to its parent phenyl compound but showed significantly improved metabolic properties.[8][11] In contrast, other phenyl bioisosteres like cubane, while improving potency, led to a reduction in metabolic stability.[8][11]

The following table summarizes representative data from literature, highlighting the enhanced metabolic stability of BCP analogs compared to their phenyl counterparts.

Compound PairPhenyl Analog (Half-life, t½)BCP Analog (Half-life, t½)Fold ImprovementReference
Leflunomide Analog21 min (Human Liver Microsomes)100 min (Human Liver Microsomes)~4.8x
Leflunomide Analog12 min (Rat Liver Microsomes)39 min (Rat Liver Microsomes)~3.3x
Antimalarial Compound 22 vs. Phenyl ParentLower Stability (data not quantified)Significantly Improved Metabolic PropertiesN/A[8][11]
γ-Secretase InhibitorLower Stability (data not quantified)Significantly Improved Metabolic StabilityN/A[7]

Experimental Protocol: In Vitro Metabolic Stability Assessment Using Liver Microsomes

To provide a practical framework for the evaluation of metabolic stability, a detailed protocol for a liver microsomal stability assay is presented below. This assay is a cornerstone of early drug discovery for assessing the intrinsic clearance of a compound.[9]

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:
  • Test Compounds (BCP analog and phenyl counterpart)

  • Positive Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compounds - Controls - Microsomes - Buffer - NADPH System prep_plate Prepare 96-well plate with Test Compounds and Controls prep_reagents->prep_plate add_microsomes Add Microsome/Buffer Mix prep_plate->add_microsomes pre_incubate Pre-incubate at 37°C add_microsomes->pre_incubate add_nadph Initiate reaction with NADPH System (t=0) pre_incubate->add_nadph incubate Incubate at 37°C with shaking add_nadph->incubate time_points Aliquots taken at specified time points (0, 5, 15, 30, 60 min) incubate->time_points quench Quench reaction with cold ACN + Internal Standard time_points->quench centrifuge Centrifuge to precipitate protein quench->centrifuge supernatant Transfer supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Calculate % remaining, t½, and CLint lcms->data_analysis

Sources

Safety & Regulatory Compliance

Safety

3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine Hydrochloride Executive Summary In modern drug discovery, bicyclo[1.1.1]pentane (BCP) derivatives, such as 3-cycloprop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Executive Summary

In modern drug discovery, bicyclo[1.1.1]pentane (BCP) derivatives, such as 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride (CAS: 2763756-42-7), have emerged as critical bioisosteres for tert-butyl and phenyl groups[1]. While these rigid, three-dimensional carbocycles dramatically improve the pharmacokinetic profiles of target compounds, their unique structural stability and amine functionality dictate strict safety and disposal protocols.

As a Senior Application Scientist, I have designed this protocol to provide researchers with a self-validating, causality-driven framework for the disposal of this compound. This guide ensures compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[2] while safeguarding laboratory personnel and local ecosystems.

Chemical Profile & Causality in Hazard Mitigation

To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule. We do not simply follow rules; we respond to the chemical reality of the substance.

  • The BCP Core (Biopersistence): The highly strained, rigid carbocyclic framework of the bicyclo[1.1.1]pentane ring is not readily biodegradable. If flushed into standard wastewater systems, it can persist and potentially disrupt local microbial ecosystems.

  • The Amine Hydrochloride Salt (Corrosivity & Irritation): As a hydrochloride salt, aqueous solutions of this compound are mildly acidic. The free amine is a known skin and eye irritant (Hazard Codes H315, H319) and can cause specific target organ toxicity via single exposure (H335/H336)[1].

  • Thermal Decomposition: When exposed to high heat, the compound decomposes to release toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas. Therefore, disposal mechanisms must utilize incinerators equipped with specialized chemical scrubbers.

Table 1: Physicochemical & Hazard Summary
Property / HazardDescription / ClassificationCausality for Handling
CAS Number 2763756-42-7[1]Unique identifier for waste profiling.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires handling in a fume hood.
Skin/Eye Irritation Category 2 / 2A (H315, H319)[1]Mandates nitrile gloves and splash-proof safety goggles.
Solubility High in polar solvents/waterAqueous waste streams must be carefully segregated from organic streams.
Disposal Method High-Temperature IncinerationPrevents environmental biopersistence of the BCP core.

Regulatory Framework: EPA & RCRA Compliance

Under the EPA's RCRA Subtitle C, hazardous waste must be managed from "cradle-to-grave"[2]. 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride is classified as a laboratory chemical waste that cannot be disposed of in municipal solid waste or standard sewer systems.

Laboratories must utilize Lab-Pack Waste Disposal [3]. This process involves placing small, compatible containers of chemical waste into a larger, DOT-approved overpack drum, cushioned with inert absorbent material. This ensures safe transport to a licensed Treatment, Storage, and Disposal Facility (TSDF)[3].

Step-by-Step Disposal Protocol (Self-Validating System)

This protocol utilizes a "self-validating" approach: every step includes a verification checkpoint to ensure the action was performed correctly before proceeding to the next.

Phase 1: Segregation and Containment
  • Determine the Waste Phase: Separate pure solid waste (expired reagents, contaminated weighing paper, spatulas) from liquid waste (reaction filtrates, aqueous washes).

  • Select the Container: Use High-Density Polyethylene (HDPE) containers.

    • Causality: HDPE provides superior chemical resistance against the mild acidity of the hydrochloride salt, preventing the leaching or embrittlement that can occur with standard PET plastics.

  • Validation Checkpoint: Visually inspect the HDPE container for micro-fractures or residual incompatible chemicals (e.g., strong oxidizers) before adding the waste.

Phase 2: Aqueous Waste Neutralization (If Applicable)
  • Test the pH: If the amine hydrochloride is dissolved in an aqueous waste stream, use a calibrated pH meter or high-resolution pH paper. The target pH is between 6.0 and 8.0.

  • Adjust if Necessary: If the solution is highly acidic (pH < 4), carefully neutralize it using a dilute, weak base (e.g., 1M Sodium Bicarbonate) dropwise while stirring.

  • Validation Checkpoint: The cessation of CO2 evolution (bubbling) and a stable pH reading of ~7.0 validates that the solution is safe for the aqueous waste carboy.

Phase 3: Labeling and SAA Storage
  • Affix RCRA Labels: Immediately label the container with a compliant "Hazardous Waste" tag. The label MUST include the full chemical name (no abbreviations like "BCP-Amine"), the hazard class (Irritant/Toxic), and the accumulation start date.

  • Store in SAA: Place the container in the designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a spill tray).

  • Validation Checkpoint: Ensure the SAA volume does not exceed 55 gallons of hazardous waste. If it does, federal law mandates removal to a central accumulation area within 3 days.

Phase 4: Lab-Packing and Final Destruction
  • Coordinate with EHS: Contact your Environmental Health and Safety (EHS) department or a licensed waste broker to initiate a Lab-Pack[3].

  • Thermal Destruction: The TSDF will incinerate the lab-pack.

    • Causality: Incinerators operating above 1,000°C ensure the complete cleavage of the strained bicyclic ring. Integrated alkaline scrubbers capture the resulting HCl gas, preventing acid rain pollution.

Waste Segregation & Compatibility Matrix

To prevent exothermic reactions or toxic gas release in the waste carboy, adhere to the following compatibility matrix.

Table 2: Compatibility Matrix for BCP-Amine Hydrochloride
Chemical ClassCompatibilityReaction / ConsequenceHandling Directive
Strong Oxidizers (e.g., KMnO4, Peroxides)Incompatible Highly exothermic oxidation of the amine.Store and dispose of in completely separate waste streams.
Strong Bases (e.g., NaOH, KOH)Caution Deprotonates the HCl salt, releasing the free base amine which may be volatile.Neutralize carefully; do not mix concentrated streams.
Standard Organics (e.g., EtOAc, DCM)Compatible Simple dissolution.Safe to mix in standard halogenated/non-halogenated carboys.

Visualizing the Disposal Workflow

The following diagram maps the logical flow of waste determination, ensuring a clear, visual standard operating procedure for laboratory personnel.

WasteWorkflow N1 Waste Generation: 3-cyclopropylbicyclo[1.1.1]pentan-1-amine HCl N2 Phase Determination N1->N2 N3 Solid Waste Stream (Powders, PPE, Consumables) N2->N3 Solid N4 Aqueous Waste Stream (Reaction Filtrates, Washes) N2->N4 Liquid N5 Package in HDPE Container (Corrosion Resistant) N3->N5 N6 pH Verification (Target: 6-8) Transfer to Aqueous Carboy N4->N6 N7 Lab-Pack Waste Disposal (EPA RCRA Compliant) N5->N7 N6->N7 N8 Licensed Thermal Incineration (Scrubber Equipped) N7->N8

Workflow for the segregation and RCRA-compliant disposal of bicyclopentane amine derivatives.

Spill Response & Decontamination

In the event of an accidental spill of the powder or solution:

  • Isolate the Area: Ensure adequate ventilation. Do not breathe the dust or mist[4].

  • Don PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and safety goggles.

  • Containment:

    • For Solids: Do not dry sweep. Lightly moisten the powder with water to prevent aerosolization, then collect it using a disposable plastic scoop[4].

    • For Liquids: Absorb with an inert, non-combustible material (e.g., diatomaceous earth or vermiculite).

  • Decontamination: Wash the spill area with a mild detergent and water. Collect all wash water and contaminated PPE as hazardous solid waste.

References

  • NextSDS. 1-cyclopropyl-3-iodobicyclo[1.1.1]pentane — Chemical Substance Information & Related Substances (CAS: 2763756-42-7). Retrieved from: [Link]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from:[Link]

  • Environmental Marketing Services, LLC. Lab Chemical Disposal & Lab-Pack Waste Disposal Regulations. Retrieved from:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.